3,4-Dimethyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)7-8-5(3)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZLPLGTZFNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349122 | |
| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89831-40-3 | |
| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid
CAS Number: 89831-40-3
This technical guide provides a comprehensive overview of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, including its physicochemical properties, a plausible synthetic route, predicted spectral data, and a summary of the biological context of pyrazole carboxylic acids for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89831-40-3 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
| Melting Point | Data not available. For comparison, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid has a melting point of 206-213 °C and 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has a melting point of 170-176 °C. | |
| Solubility | Data not available. |
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
A potential precursor for this synthesis is a 2,3-dimethyl-1,3-dioxo-ester, which would react with hydrazine to form the desired pyrazole ring. The subsequent hydrolysis of the ester would yield the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a representative procedure based on general methods for pyrazole synthesis and has not been experimentally validated for this specific compound.
Objective: To synthesize this compound.
Materials:
-
Ethyl 2,3-dimethyl-1,3-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Pyrazole Ring Formation:
-
Dissolve ethyl 2,3-dimethyl-1,3-dioxobutanoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Spectral Data (Predicted)
No experimental spectral data for this compound was found in the searched literature. The following tables provide predicted spectral characteristics based on the compound's structure and data from similar pyrazole derivatives.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | COOH |
| ~2.4 | Singlet | 3H | CH₃ at C4 |
| ~2.2 | Singlet | 3H | CH₃ at C3 |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Carboxylic acid) |
| ~148 | C5 (pyrazole ring) |
| ~140 | C3 (pyrazole ring) |
| ~115 | C4 (pyrazole ring) |
| ~12 | CH₃ at C4 |
| ~10 | CH₃ at C3 |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3200 | N-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600 | C=N stretch |
| ~1450, ~1370 | C-H bend |
Biological Context and Applications
General Biological Activities of Pyrazole Carboxylic Acid Derivatives:
-
Anti-inflammatory: Some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.
-
Anticancer: Certain pyrazole compounds have shown cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The pyrazole nucleus is present in some antifungal and antibacterial agents.
-
Agrochemicals: Pyrazole carboxamides are a significant class of fungicides used in agriculture.
Caption: Applications of the pyrazole carboxylic acid scaffold.
References
Technical Guide: Determination of the Molecular Weight of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the calculation of the molecular weight of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, a compound of interest in various research and development fields.
Introduction
This compound is a heterocyclic organic compound. Accurate determination of its molecular weight is fundamental for a range of scientific applications, including quantitative analysis, stoichiometry of chemical reactions, and formulation development in the pharmaceutical and agrochemical industries. This guide outlines the systematic approach to calculating this crucial physical property based on the compound's molecular formula and the standard atomic weights of its constituent elements.
Molecular Formula
The established molecular formula for this compound is C6H8N2O2[1]. This formula indicates that each molecule of the compound is composed of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The standard atomic weights of the constituent elements are used for this calculation.
The standard atomic weights for the elements present in this compound are as follows:
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[2][3][4][5] |
| Hydrogen | H | 1.008[6][7][8][9][10] |
| Nitrogen | N | 14.007[11][12][13][14][15] |
| Oxygen | O | 15.999[16][17][18][19][20] |
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The calculated molecular weight for this compound is approximately 140.14 g/mol [1].
| Constituent Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total Molecular Weight | 140.142 |
Experimental Protocols
The determination of the molecular weight of a pure chemical substance like this compound is a computational process based on its elemental composition, as detailed above. For experimental verification, techniques such as mass spectrometry could be employed. A typical protocol would involve:
-
Sample Preparation: Dissolving a pure sample of the compound in a suitable volatile solvent.
-
Instrumentation: Introducing the sample into a mass spectrometer (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS).
-
Analysis: Ionizing the molecules and separating them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Identifying the peak corresponding to the molecular ion to confirm the calculated molecular weight.
Visualization of Workflow
The logical workflow for the calculation of the molecular weight is illustrated in the following diagram.
Caption: Workflow for calculating the molecular weight of a chemical compound.
Conclusion
The molecular weight of this compound is a key parameter derived from its molecular formula, C6H8N2O2. Based on the standard atomic weights of its constituent elements, the calculated molecular weight is 140.142 g/mol . This value is fundamental for any quantitative work involving this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. byjus.com [byjus.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 20. Oxygen, atomic [webbook.nist.gov]
In-Depth Technical Guide: Physical Properties of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS No: 89831-40-3). Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes detailed, generalized experimental protocols for determining key physical characteristics of pyrazole carboxylic acids.
Core Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 89831-40-3 | [1] |
| Molecular Formula | C6H8N2O2 | [1][2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Physical Form | Solid | |
| Purity | 95% - 97% | [1][2] |
| Storage Temperature | 2-8 °C (Sealed in dry conditions) | [1] |
| InChI | 1S/C6H8N2O2/c1-3-4(2)7-8-5(3)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |
| InChI Key | URZZLPLGTZFNST-UHFFFAOYSA-N | |
| SMILES | CC1=NNC(C(O)=O)=C1C | [1] |
Experimental Protocols
Given the absence of specific experimental data for this compound, the following sections detail standardized methodologies for determining the primary physical properties of pyrazole carboxylic acids.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[3][4]
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the solid this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the closed end to a height of 2-3 mm.[3]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.
-
Approximate Melting Point Determination: The heating rate is initially set to a rapid increase (5-10 °C per minute) to quickly determine an approximate melting range.[3]
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is used, and the temperature is raised slowly, at a rate of approximately 2 °C per minute, as it approaches the expected melting point.[3]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
Solubility Profile
The solubility of a compound provides insights into its polarity and potential for formulation. For a carboxylic acid, solubility is typically tested in a range of solvents of varying polarity and pH.
Methodology: Qualitative Solubility Testing
-
General Procedure: In a small test tube, approximately 0.1 g of solid this compound is added to 3 mL of the test solvent. The mixture is agitated vigorously. If the solid dissolves, it is recorded as soluble. If it does not dissolve at room temperature, the mixture can be gently warmed.[5]
-
Solvent Series:
-
Water: Solubility in water indicates a relatively polar compound. The pH of the resulting solution should be tested with pH paper; a pH of 4 or lower is indicative of a carboxylic acid.[6]
-
5% Sodium Hydroxide (NaOH) Solution: Carboxylic acids react with strong bases like NaOH to form water-soluble salts. If the compound is insoluble in water but soluble in 5% NaOH, it is likely an acid.[5][6]
-
5% Sodium Bicarbonate (NaHCO3) Solution: Carboxylic acids are generally acidic enough to react with a weak base like sodium bicarbonate, producing carbon dioxide gas (effervescence) and a soluble sodium salt. This test helps to distinguish carboxylic acids from less acidic phenols.[5][6][7]
-
5% Hydrochloric Acid (HCl) Solution: This test is used to identify basic compounds, such as amines. Carboxylic acids are expected to be insoluble in acidic solutions.[6]
-
Organic Solvents: Solubility in solvents like ethanol, methanol, and acetone should also be assessed to establish a broader solubility profile.
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. The pKa of the parent pyrazole is approximately 2.52.[8]
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/ethanol) if solubility is low.
-
Titration Setup: A calibrated pH meter is submerged in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Potential Biological Activities and Research Workflow
While specific signaling pathways for this compound are not documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[9][10]
Caption: General biological activities associated with the pyrazole scaffold.
The synthesis and characterization of a novel compound like this compound typically follows a structured workflow to ensure its identity and purity.[11][12]
Caption: General workflow for the synthesis and characterization of an organic compound.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. calpaclab.com [calpaclab.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. is.muni.cz [is.muni.cz]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Organic synthesis - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
An In-depth Technical Guide on the Solubility of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes detailed methodologies for solubility determination and contextualizes the importance of such data within drug development by exploring relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrazole-based compounds.
Introduction to this compound
Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound, a member of this family, holds potential as a scaffold in medicinal chemistry. Understanding its physicochemical properties, particularly solubility, is crucial for its development as a therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.[3]
Solubility Data
Table 1: Qualitative Solubility of Related Pyrazole Compounds
| Compound Name | Solvent | Solubility Description | Reference |
| 4-chloro-1H-pyrazole-3-carboxylic acid | Water | Soluble | [4] |
| 4-bromo-1H-pyrazole-3-carboxylic acid | Water | Soluble | [4] |
| 2-pyrrolecarboxylic acid (PYC) | Water | Insoluble | [4] |
Experimental Protocols for Solubility Determination
For poorly soluble compounds like many pyrazole derivatives, the accurate determination of solubility is paramount. The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of such compounds.[5]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific solvent system.
Materials:
-
The compound of interest (e.g., this compound)
-
Selected solvent (e.g., water, ethanol, DMSO, buffer solutions at various pH)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow it to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. The filter material should be compatible with the solvent and not adsorb the solute.
-
Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature. The experiment should be performed in triplicate to ensure reproducibility.
References
Structural Elucidation of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical guide to the structural elucidation of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS No: 89831-40-3), a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its structural and spectroscopic properties. While specific experimental data for this compound is not widely published, this guide synthesizes information from related pyrazole derivatives to provide a robust framework for its characterization.
Chemical Structure and Properties
This compound possesses a central pyrazole ring substituted with two methyl groups at positions 3 and 4, and a carboxylic acid group at position 5. The presence of both acidic (carboxylic acid) and basic (pyrazole nitrogens) functionalities, along with the substituted aromatic ring, makes it a versatile scaffold for the synthesis of a wide range of bioactive molecules.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 89831-40-3 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Physical Form | Solid[1] |
| Storage Temperature | 2-8°C, sealed in dry conditions[1] |
| Purity (Typical) | ≥95%[2] |
Synthesis and Experimental Protocols
A general workflow for such a synthesis is outlined below. This process is illustrative and would require optimization for the specific target molecule.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole
-
To a stirred solution of 3-methyl-2,4-pentanedione in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3,4,5-trimethyl-1H-pyrazole.
Step 2: Oxidation to this compound
-
Dissolve the 3,4,5-trimethyl-1H-pyrazole intermediate in an appropriate solvent (e.g., aqueous pyridine or a mixture of t-butanol and water).
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution while maintaining the temperature.
-
Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, quench the excess oxidizing agent (e.g., with sodium bisulfite).
-
Filter the mixture to remove manganese dioxide, and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Data and Structural Elucidation
While a complete set of authenticated spectra for this compound is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar pyrazole derivatives.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Notes |
| N-H | 12.0 - 13.0 | br s | The chemical shift of the N-H proton can be highly variable and may be broadened due to tautomerism and hydrogen bonding. |
| C3-CH₃ | 2.2 - 2.5 | s | |
| C4-CH₃ | 2.0 - 2.3 | s | |
| COOH | 12.0 - 14.0 | br s | The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Carboxylic Acid) | 160 - 170 |
| C5 | 140 - 150 |
| C3 | 145 - 155 |
| C4 | 110 - 120 |
| C3-CH₃ | 10 - 15 |
| C4-CH₃ | 8 - 12 |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H (Pyrazole) | 3100 - 3300 | Broad, Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N (Pyrazole Ring) | 1550 - 1620 | Medium |
| C-H (Methyl) | 2850 - 3000 | Medium |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (Predicted) | Fragmentation Pathway |
| [M]⁺ | 140 | Molecular Ion |
| [M-H₂O]⁺ | 122 | Loss of water from the carboxylic acid |
| [M-COOH]⁺ | 95 | Loss of the carboxylic acid group |
Logical Relationships in Structural Analysis
The structural elucidation of this compound follows a logical workflow that integrates various analytical techniques.
Conclusion
References
The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrazole carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-3-carboxylic acid derivatives | MCF-7 (Breast) | 0.46 ± 0.04 | [1] |
| HT-29 (Colon) | 2.12 | [2] | |
| HCT116 (Colon) | 0.39 ± 0.06 | [1] | |
| A549 (Lung) | 26 | [1] | |
| U251 (Glioblastoma) | 11.9 | [3] | |
| AsPC-1 (Pancreatic) | 16.8 | [3] | |
| Pyrazole-4-carboxylic acid derivatives | WM266.4 (Melanoma) | 0.12 | [4] |
| MCF-7 (Breast) | 0.16 | [4] | |
| Pyrazole-5-carboxylic acid derivatives | MCF-7 (Breast) | 0.83 - 1.81 | [1] |
| A549 (Lung) | 0.83 - 1.81 | [1] | |
| HeLa (Cervical) | 0.83 - 1.81 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole carboxylic acid derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Anticancer Activity
The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis.
Many pyrazole carboxylic acid derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[8][9] Aberrant kinase activity is a hallmark of many cancers.
Caption: Inhibition of various protein kinases by pyrazole carboxylic acid derivatives.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[10][11][12] Its overexpression or mutation is common in many cancers. Pyrazole derivatives have been shown to inhibit EGFR signaling.
Caption: Inhibition of the EGFR signaling pathway by pyrazole carboxylic acid derivatives.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including pyrazole derivatives, exert their effects by inducing apoptosis.[13][14][15][16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibitors of Protein Kinases in the Treatment of Human Cancer - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Fundamental Chemistry of Pyrazole Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its remarkable versatility and ability to serve as a pharmacophore in a wide array of biologically active compounds have cemented its status as a "privileged scaffold." This technical guide provides an in-depth exploration of the fundamental chemical principles and synthetic methodologies for constructing the pyrazole ring, with a focus on core reactions, experimental protocols, and their relevance in the development of targeted therapeutics.
Core Synthetic Methodologies for the Pyrazole Ring
The construction of the pyrazole ring can be achieved through several robust and versatile synthetic strategies. The most fundamental and widely employed methods involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.
The Knorr Pyrazole Synthesis: A Classic Condensation
First reported by Ludwig Knorr in 1883, this reaction remains a primary method for pyrazole synthesis. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two regioisomeric products. This selectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Properties of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and unique photophysical properties.[1] A thorough spectroscopic analysis is essential to confirm their synthesis, elucidate their structure, and understand their electronic properties. This guide provides a detailed overview of the key spectroscopic techniques used in the characterization of substituted pyrazole compounds.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be used to confirm the presence of the pyrazole chromophore and any conjugated systems.[2] The electronic spectra of pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole ring.
Data Presentation: UV-Vis Spectroscopy
| Compound/Substituent Type | Typical λmax (nm) | Electronic Transition | Notes |
| Simple Alkyl Pyrazoles | 210-230 | π → π | Absorption is in the deep UV region. |
| Phenyl-substituted Pyrazoles | 240-280 | π → π | Increased conjugation with the phenyl ring shifts λmax to longer wavelengths (bathochromic shift).[3] |
| Pyrazoles with Azo Groups | 320-380 | n → π* and π → π | The azo group acts as a chromophore, resulting in absorption in the visible region.[4] |
| Pyrazoles with Nitro Groups | 270-320 | n → π and π → π* | The nitro group is an auxochrome and extends the conjugation. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[2]
-
Data Acquisition : Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.[2] A solvent blank should be used as a reference.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |
| N-H (on pyrazole ring) | Stretch | 3100 - 3500 | Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=N (pyrazole ring) | Stretch | 1560 - 1600 | Medium-Strong |
| C=C (pyrazole ring) | Stretch | 1400 - 1500 | Medium-Strong |
| C=O (e.g., ester or ketone) | Stretch | 1700 - 1750 | Strong |
| N-O (nitro group) | Asymmetric & Symmetric Stretch | 1500 - 1560 & 1300 - 1360 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Data Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation. It provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of protons on the pyrazole ring are influenced by the electronic effects of the substituents.
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 10.0 - 14.0 | Broad singlet | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O. |
| H-3 | 7.5 - 8.5 | Singlet or doublet | Downfield shift due to the proximity of the electronegative nitrogen atom. |
| H-4 | 6.0 - 7.0 | Singlet or triplet | Generally the most upfield of the ring protons.[1] |
| H-5 | 7.0 - 8.0 | Singlet or doublet | Chemical shift is sensitive to substituents at the N1 and C5 positions. |
| Protons on Substituents | Variable | Dependent on structure | e.g., CH₃ at C3 or C5 is typically around 2.2-2.5 ppm.[1] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts of the pyrazole ring carbons are also sensitive to substituent effects.[5]
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-3 | 135 - 155 | The chemical shift is highly dependent on the substituent at this position.[5] | | C-4 | 100 - 115 | Typically the most upfield of the ring carbons. | | C-5 | 125 - 145 | Influenced by tautomerism and substituents at N1 and C5.[5] | | Carbons on Substituents | Variable | Dependent on structure | |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and typically 16-32 scans.[1]
-
¹³C NMR : Acquire the spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[1]
-
-
Data Analysis : Process the Free Induction Decay (FID) using Fourier transformation. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to deduce connectivity. Assign signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Data Presentation: Common Fragmentation Patterns
The fragmentation of pyrazoles often involves two main processes: the expulsion of HCN and the loss of N₂.[6]
| Ion | Formation Mechanism | Notes |
| [M]⁺• | Molecular ion | Its intensity depends on the stability of the compound. |
| [M-H]⁺ | Loss of a hydrogen radical | Common for N-unsubstituted pyrazoles. |
| [M-HCN]⁺• | Loss of hydrogen cyanide from the molecular ion | A characteristic fragmentation for many nitrogen heterocycles.[6] |
| [M-H-N₂]⁺ | Loss of dinitrogen from the [M-H]⁺ ion | Leads to the formation of a cyclopropenyl-like cation.[6] |
| [M-Substituent]⁺ | Loss of a substituent group | The stability of the resulting fragment ion will influence the intensity of this peak. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the substituted pyrazole.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of substituted pyrazoles.
Structure-Property Relationship Logic
Caption: Influence of substituents on spectroscopic properties of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
A Deep Dive into the Theoretical Landscape of Pyrazole Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships, reaction mechanisms, and biological interactions of these versatile molecules. Through a synthesis of recent literature, this guide details the application of quantum chemical calculations, molecular modeling techniques, and spectroscopic analysis in elucidating the properties of pyrazole derivatives, with a focus on their therapeutic potential.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them a privileged scaffold in medicinal chemistry.[1][2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antioxidant effects.[1][2][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of their physicochemical and biological properties.[6][7] This guide explores the theoretical underpinnings that govern these properties and drive the rational design of novel pyrazole-based compounds.
Theoretical and Computational Methodologies
A variety of computational techniques are instrumental in understanding the behavior of pyrazole derivatives at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a cornerstone of theoretical studies on pyrazole derivatives.[8][9][10][11][12][13] DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[9][12] These calculations are crucial for understanding the reactivity and stability of pyrazole compounds. For instance, the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis sets is commonly employed to achieve a balance between accuracy and computational cost.[5][9][12] Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra.[14]
Molecular Modeling Techniques
Molecular modeling encompasses a range of methods used to simulate and predict the interactions of pyrazole derivatives with biological targets.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.[15][16][17][18][19] Docking studies have been successfully used to identify key interactions between pyrazole derivatives and various enzymes and receptors, such as RET kinase, carbonic anhydrase, and cyclooxygenase-2 (COX-2).[15][18][20]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[15] Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.[15]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes.[8][15] These simulations are valuable for validating docking results and understanding the flexibility of both the ligand and the protein.
Key Experimental Protocols
The theoretical studies of pyrazole derivatives are often complemented and validated by experimental work. Below are detailed methodologies for key experiments frequently cited in the literature.
General Synthesis of Pyrazole Derivatives
A common synthetic route to pyrazole derivatives involves the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone derivative to form a chalcone, followed by cyclization with a hydrazine derivative.[20][21][22]
Protocol for the Synthesis of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles:
-
Chalcone Synthesis: A mixture of an appropriate acetophenone (0.007 mol) and benzaldehyde (0.007 mol) is stirred in ethanol. An aqueous solution of sodium hydroxide (60%) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.[20]
-
Pyrazole Synthesis: The synthesized chalcone (0.007 mol) and thiosemicarbazide (0.014 mol) are refluxed in ethanol until completely dissolved. A solution of potassium hydroxide (0.014 mol) in ethanol is then added dropwise. The reaction mixture is refluxed for an additional 18 hours. After cooling to room temperature, the mixture is stirred for 4 hours and then refrigerated overnight. The precipitate is filtered and recrystallized from ethanol to obtain the final pyrazole derivative.[20]
Spectroscopic Characterization
The synthesized pyrazole derivatives are characterized using various spectroscopic techniques to confirm their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent like DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[22][23]
-
Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets. The spectra are used to identify characteristic functional groups present in the molecule.[22]
-
Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight of the synthesized compounds.[22]
In Vitro Biological Activity Assays
The biological activity of pyrazole derivatives is assessed using various in vitro assays.
Protocol for In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition):
-
A reaction mixture (0.5 mL) containing 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (at various concentrations) is prepared.
-
The pH of the mixture is adjusted to 6.3 using 1N HCl.
-
The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample.
-
The absorbance is measured spectrophotometrically at 416 nm.
-
Diclofenac sodium is used as the reference drug. The percentage inhibition of protein denaturation is calculated.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies of pyrazole derivatives.
Table 1: Calculated Quantum Chemical Properties of Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyrazole | -6.78 | -0.12 | 6.66 | 2.21 |
| 3,5-dimethylpyrazole | -6.45 | 0.15 | 6.60 | 2.45 |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.23 | -1.89 | 4.34 | 3.57 |
| Compound 4c (from AIP Conf. Proc. 2364) | -5.60 | -2.46 | 3.14 | Not Reported |
Data compiled from various DFT studies.[10][12]
Table 2: In Vitro Biological Activity of Selected Pyrazole Derivatives
| Compound | Target | IC50 (µM) or % Inhibition | Reference |
| Compound 25 (RET Kinase Inhibitor) | RET Kinase | 0.0158 (pIC50 = 8.8) | [15] |
| Compound 4d (Anticancer) | MCF-7 cell line | 3.03 µg/mL | [24] |
| Compound 7b (Antibacterial) | S. aureus | Moderate activity | [3][4] |
| Compound 8b (Antibacterial) | S. aureus | Moderate activity | [3][4] |
| Compound 6b (Anti-inflammatory) | Carrageenan-induced paw edema | 89.57% inhibition | [21] |
| Compound 6k (COX-2 Inhibitor) | COX-2 | ED50 = 0.8575 mmol/kg | [25] |
| Compounds 5b, 5c, 6e (Antioxidant) | DPPH Scavenging | Significant activity | [22] |
Logical and Experimental Workflows
Visual representations of workflows and relationships are crucial for understanding the complex processes in theoretical and experimental studies of pyrazole derivatives.
Caption: General experimental workflow for the synthesis, characterization, and evaluation of pyrazole derivatives.
Caption: A typical workflow for computational studies of pyrazole derivatives.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies of pyrazoles.
Conclusion
The theoretical and computational study of pyrazole derivatives is a dynamic and rapidly evolving field. The integration of quantum chemical calculations, molecular modeling, and experimental validation provides a powerful paradigm for the discovery and development of novel therapeutic agents and functional materials. This guide has provided an overview of the core methodologies, key findings, and logical workflows that underpin research in this area. It is anticipated that the continued application and refinement of these theoretical approaches will accelerate the translation of promising pyrazole-based compounds from the laboratory to clinical and industrial applications.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. science.su.edu.krd [science.su.edu.krd]
- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the preparation of the key precursor, 3-methyl-2,4-pentanedione, followed by the formation of the pyrazole ring to yield 3,4,5-trimethyl-1H-pyrazole, and culminating in the selective oxidation to the target carboxylic acid.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a robust three-step sequence. The overall workflow is depicted below.
Applications of Pyrazole Compounds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for key therapeutic areas where pyrazole compounds have shown significant promise, including oncology, inflammation, and infectious diseases.
I. Anticancer Applications
Pyrazole derivatives have emerged as potent anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Key targets include protein kinases such as Aurora A kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Application Note: Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole-containing compounds exhibit significant inhibitory activity against various protein kinases that are often dysregulated in cancer. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis, and VEGFR-2, a critical mediator of angiogenesis. The inhibition of these kinases can lead to cell cycle arrest, apoptosis, and suppression of tumor growth.
Table 1: In Vitro Anticancer and Kinase Inhibitory Activities of Representative Pyrazole Compounds
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Kinase Target | Kinase Inhibition IC50 (µM) | Reference |
| C5 | MCF-7 | Antiproliferative | 0.08 | EGFR | 0.07 | [1] |
| Compound 243 | HCT116 | Antiproliferative | 0.39 | Aurora-A | 0.16 ± 0.03 | [2] |
| Compound 243 | MCF-7 | Antiproliferative | 0.46 | Aurora-A | 0.16 ± 0.03 | [2] |
| Compound 217 | Endothelial Cells | Cytostatic | 1.5 | - | - | [2] |
| Compound 218 | A549 | Growth Inhibition | 24.2 | - | - | [2] |
| Compound 25 | HT29, PC3, A549, U87MG | Anticancer | 3.17 - 6.77 | VEGFR-2 | - | [3] |
| Compound 57 | HepG2, MCF7, HeLa | Cytotoxicity | 3.11 - 4.91 | DNA Binding | - | [3] |
| Compound 58 | HepG2, MCF7, HeLa | Cytotoxicity | 4.06 - 4.24 | DNA Binding | - | [3] |
Experimental Protocols: Anticancer and Kinase Inhibition Assays
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test pyrazole compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[4]
This luminescent kinase assay measures the amount of ADP formed from a kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Aurora A Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Substrate (e.g., Kemptide)
-
ATP
-
Test pyrazole compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and test inhibitors in the Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO for control), 2 µl of the enzyme, and 2 µl of the substrate/ATP mix.
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the amount of ADP produced and determine the IC50 value of the inhibitor.[5]
This protocol outlines a method to assess the inhibitory effect of pyrazole compounds on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-32P]ATP or using a commercial non-radioactive kit)
-
Test pyrazole compounds
-
Filter plates or other detection system
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the incorporation of phosphate into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or ELISA-based detection for non-radioactive methods).
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
II. Anti-inflammatory Applications
Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in the treatment of inflammation. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Application Note: Pyrazole Derivatives as COX-2 Inhibitors
The selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. Many pyrazole-based compounds have been designed and synthesized to achieve high COX-2 selectivity.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Representative Pyrazole Compounds
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Model | % Inhibition of Paw Edema | Reference |
| Celecoxib | >10 | 0.04 | >250 | Carrageenan-induced rat paw edema | - | [6] |
| Compound 5u | 134.11 | 1.79 | 74.92 | - | - | [6] |
| Compound 5s | 136.42 | 1.87 | 72.95 | - | - | [6] |
| Compound 5r | 135.24 | 2.10 | 64.40 | - | - | [6] |
| Compound 5t | 213.92 | 9.63 | 22.21 | - | - | [6] |
| Compound 6 | - | - | - | Carrageenan-induced rat paw edema | 89.1% | [7] |
| Compound 8 | - | - | - | Carrageenan-induced rat paw edema | 80.0% | [7] |
| Compound 10 | - | - | - | Carrageenan-induced rat paw edema | 76.5% | [7] |
| Compound 12 | - | - | - | Carrageenan-induced rat paw edema | 89.7% | [7] |
Experimental Protocols: Anti-inflammatory Assays
This assay determines the inhibitory activity and selectivity of compounds against COX isoenzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test pyrazole compounds
-
96-well plate
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 1 minute.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 603 nm for the first 25 seconds, which corresponds to the oxidation of TMPD.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).[6]
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test pyrazole compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds and the reference drug orally. The control group receives the vehicle only.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.[7]
III. Antimicrobial Applications
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Application Note: Pyrazole Derivatives as Antimicrobial Agents
The antimicrobial mechanism of pyrazole compounds can vary, but they often act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.
Table 3: Antimicrobial Activity of Representative Pyrazole Compounds
| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 158 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |
| Compound 159 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |
| Compound 160 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |
| Compound 161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | - | Excellent activity | [8] |
| Compound 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | MIC | - | 62.5-125 | [9] |
| Compound 21a | C. albicans, A. niger | MIC | - | 2.9-7.8 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test pyrazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[9]
IV. Synthesis Protocols for Key Pyrazole Intermediates
The synthesis of diverse pyrazole derivatives often starts from common intermediates. The following are protocols for the preparation of versatile pyrazole building blocks.
Protocol 7: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This intermediate is crucial for the synthesis of various biologically active pyrazole-chalcone hybrids.
Materials:
-
Substituted acetophenone
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl3)
Procedure:
-
Hydrazone Formation: React the substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol to form the corresponding 1-phenyl-2-(1-phenylethylidene)hydrazine.
-
Vilsmeier-Haack Reaction: Dissolve the hydrazone in a cold mixture of DMF and POCl3. Stir the reaction mixture at 50-60°C for 5 hours.
-
Work-up: Pour the resulting mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.
-
Purification: Filter the solid precipitate, wash with water, dry, and recrystallize from ethanol to obtain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[10]
Protocol 8: Synthesis of Pyrazole-Chalcone Derivatives
Chalcones are important precursors for the synthesis of various heterocyclic compounds, including pyrazoles.
Materials:
-
4-formyl pyrazole
-
Substituted acetophenone (e.g., 4-morpholinoacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) solution (20%)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-formyl pyrazole and the substituted acetophenone in ethanol.
-
Base Addition: Add the 20% KOH solution to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice and neutralize with acetic acid.
-
Purification: Filter the precipitated product, dry it, and recrystallize from ethanol to obtain the pure pyrazole-chalcone derivative.[11]
V. Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action and experimental procedures can be enhanced through visual representations. The following are Graphviz diagrams illustrating a key signaling pathway targeted by pyrazole compounds and a typical experimental workflow.
Diagram 1: Simplified VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole compounds.
Diagram 2: Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for evaluating the in vitro anticancer activity of pyrazole compounds using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid as a Versatile Building Block for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, planar structure, combined with the presence of a carboxylic acid functional group and two nitrogen atoms, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors.
Application in Kinase Inhibitor Development
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The carboxylic acid moiety of this compound serves as a convenient handle for the introduction of various substituents through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific kinase targets.
A prominent example of a therapeutic area where pyrazole-based compounds have shown significant promise is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: CDK2 in Cell Cycle Regulation
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a key target for anticancer therapies.
Quantitative Data of Structurally Related Pyrazole-Based Kinase Inhibitors
While specific data for derivatives of this compound is proprietary or not widely published, the following table summarizes the in vitro activity of structurally related pyrazole-based compounds as CDK2 inhibitors. This data provides a benchmark for the potential potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (Antiproliferative Activity) | GI50 (µM) | Reference |
| Compound 4 | CDK2 | 3.82 | HCT-116 (Colon) | 3.81 | [1][2] |
| Compound 7a | CDK2 | 2.0 | - | - | [1][2] |
| Compound 7d | CDK2 | 1.47 | - | - | [1][2] |
| Compound 9 | CDK2 | 0.96 | - | - | [1][2] |
| Compound 15 | CDK2 | 0.061 | HCT-116 (Colon) | - | [3][4] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of pyrazole-based kinase inhibitors using this compound as a key building block.
Experimental Workflow: Synthesis of N-Aryl-3,4-dimethyl-1H-pyrazole-5-carboxamide Derivatives
The general synthetic strategy involves the amide coupling of this compound with a variety of aniline derivatives.
Protocol 1: Synthesis of N-(4-substituted-phenyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide
This protocol describes a general procedure for the amide coupling of this compound with a substituted aniline using a common coupling agent.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (or DMF) at 0 °C, add HOBt (1.2 eq) and EDC (or DCC) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(4-substituted-phenyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its application in the development of kinase inhibitors, particularly for cancer therapy, highlights the potential of this scaffold. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this pyrazole core and to design and synthesize new molecules with improved therapeutic properties. Careful execution of the synthetic protocols and thorough characterization of the resulting compounds are essential for successful drug discovery efforts.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of pyrazole-based kinase inhibitors, a class of compounds with significant therapeutic potential, particularly in oncology. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This document outlines detailed synthetic protocols for accessing key pyrazole intermediates and their elaboration into potent inhibitors of Aurora, p38 MAPK, and Cyclin-Dependent Kinases (CDKs). Furthermore, it provides methodologies for evaluating their biological activity and visualizing the targeted signaling pathways.
Introduction to Pyrazole-Based Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazole ring system has emerged as a highly effective scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenine.[1] The versatility of the pyrazole core allows for the introduction of various substituents to achieve high potency and selectivity against specific kinase targets. Several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole moiety, underscoring the clinical significance of this scaffold.
Synthetic Methodologies and Experimental Protocols
This section details synthetic routes to obtain key pyrazole-based kinase inhibitors.
Protocol 1: Synthesis of a 3,5-Diamino-1-arylpyrazole Intermediate for Aurora Kinase Inhibitors
This protocol describes the synthesis of a versatile pyrazole intermediate that can be further elaborated to generate potent Aurora kinase inhibitors.[2]
Reaction Scheme:
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Malononitrile (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of DMF in DCM at 0 °C, slowly add POCl₃ and stir for 30 minutes to generate the Vilsmeier-Haack reagent.
-
Add the arylhydrazine hydrochloride and malononitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3,5-diamino-1-arylpyrazole.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based CDK2 Inhibitor
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many CDK inhibitors.[3][4]
Reaction Scheme:
Materials:
-
4-Amino-1H-pyrazole-3-carbonitrile (1.0 eq)
-
Formamide (excess, as solvent and reactant)
Procedure:
-
A mixture of 4-amino-1H-pyrazole-3-carbonitrile in formamide is heated to 180-200 °C.
-
The reaction is maintained at this temperature for 2-4 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then ethanol to remove residual formamide and impurities.
-
The product, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, is dried under vacuum. This intermediate can then be further functionalized.
Protocol 3: Synthesis of a Pyrazole Urea-Based p38 MAPK Inhibitor
This protocol describes the preparation of a urea-containing pyrazole derivative, a common motif in p38 MAPK inhibitors.[5]
Reaction Scheme:
Materials:
-
3-Amino-1-tert-butyl-1H-pyrazole (1.0 eq)
-
Aryl isocyanate (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-amino-1-tert-butyl-1H-pyrazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add the aryl isocyanate to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the desired pyrazole urea derivative.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their target kinases.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| P-6 | Aurora-A | 0.11 | [2] |
| 5h | Aurora-A | 0.78 | [6] |
| 5e | Aurora-A | 1.12 | [6] |
| 10e | Aurora-A | 0.939 | [7] |
| 10e | Aurora-B | 0.583 | [7] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6t | CDK2 | 0.09 | [8] |
| 11g | CDK2 | 0.22 | [8] |
| 5h | CDK2 | 0.022 | [9] |
| 5i | CDK2 | 0.024 | [9] |
| 15 | CDK2/cyclin A2 | 0.061 | [3] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against p38 MAPK.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3a | p38α MAPK | 0.1462 | [10] |
| 6 | p38α MAPK | 0.4356 | [10] |
| BIRB 796 (45) | p38 | Potent (nM range) | [5] |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the synthesized inhibitors.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: p38 MAPK Signaling Pathway.
Caption: Simplified CDK Signaling in the Cell Cycle.
Experimental Workflow Diagram
References
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Metal-Organic Framework (MOF) Synthesis
The field of MOF chemistry extensively utilizes a variety of pyrazole derivatives due to their robust coordination capabilities and the potential for functionalization, leading to MOFs with applications in gas storage, separation, catalysis, and drug delivery.[5][6][7][8] However, it appears that the specific isomer 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid has not been a primary focus of reported research efforts to date.
Researchers and drug development professionals interested in exploring the potential of this particular ligand are encouraged to consider the following general methodologies and conceptual frameworks, derived from the synthesis of MOFs using structurally similar pyrazole-based linkers. These notes provide a foundational approach for the prospective synthesis and characterization of novel MOFs incorporating this compound.
Conceptual Application Notes
The unique structural and electronic properties of this compound, featuring methyl groups at the 3 and 4 positions and a carboxylic acid at the 5-position of the pyrazole ring, could offer distinct advantages in the design of novel MOFs:
-
Steric Hindrance and Pore Tuning: The presence of two methyl groups adjacent to the coordinating carboxylate and pyrazole nitrogen atoms could introduce steric hindrance during the self-assembly process. This steric influence can be strategically employed to control the coordination environment of the metal nodes and direct the formation of specific network topologies, potentially leading to MOFs with tailored pore sizes and shapes.
-
Hydrophobicity and Stability: The methyl groups would increase the hydrophobicity of the resulting MOF framework. This could be advantageous for applications involving the selective adsorption of nonpolar molecules or for enhancing the stability of the MOF in humid or aqueous environments.
-
Modulated Reactivity: The electronic-donating nature of the methyl groups can influence the acidity of the carboxylic acid and the basicity of the pyrazole nitrogen atoms, thereby modulating the reactivity of the ligand and the strength of the resulting metal-ligand coordination bonds. This can have implications for the thermal and chemical stability of the final MOF material.
-
Potential in Drug Delivery: The functional groups present (pyrazole and carboxylic acid) offer opportunities for post-synthetic modification, allowing for the attachment of therapeutic agents or targeting moieties.[6][7][8] The biocompatibility of pyrazole-based structures is an area of active research, suggesting potential for applications in drug delivery systems.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of a MOF using this compound. This protocol is based on common synthetic methods for pyrazole-based MOFs and should be considered a starting point for experimental design and optimization.
Materials:
-
This compound (Ligand)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Zirconium(IV) Chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Modulator (Optional, e.g., Acetic Acid, Formic Acid, Trifluoroacetic Acid)
Procedure (Solvothermal Synthesis):
-
Solution Preparation: In a typical synthesis, dissolve this compound and the chosen metal salt in a suitable solvent or solvent mixture in a glass vial or a Teflon-lined autoclave. The molar ratio of ligand to metal can be varied to explore different framework compositions and structures.
-
Addition of Modulator (Optional): A modulator, typically a monocarboxylic acid, can be added to the reaction mixture. Modulators compete with the linker for coordination to the metal ions, which can influence the crystallinity, phase purity, and defect density of the resulting MOF.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Reaction: Seal the reaction vessel and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a defined period (ranging from several hours to a few days).
-
Cooling and Isolation: After the reaction is complete, allow the vessel to cool slowly to room temperature. Crystalline product, if formed, can be isolated by filtration or decantation.
-
Washing and Activation: Wash the isolated solid with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) over a period of several days. Finally, activate the material by heating under vacuum to remove the solvent molecules from the pores.
Data Presentation (Illustrative)
As no specific quantitative data is available for MOFs synthesized from this compound, the following table illustrates how such data would be presented. The values are hypothetical and for illustrative purposes only.
| Property | Hypothetical MOF-X (M = Zn) | Hypothetical MOF-Y (M = Cu) |
| Crystallographic Data | ||
| Crystal System | Cubic | Tetragonal |
| Space Group | Pm-3m | P4/mmm |
| Porosity | ||
| BET Surface Area (m²/g) | 1200 | 950 |
| Langmuir Surface Area (m²/g) | 1500 | 1100 |
| Pore Volume (cm³/g) | 0.65 | 0.48 |
| Thermal Stability | ||
| Decomposition Temp. (°C) | 350 | 320 |
Mandatory Visualizations
The following diagrams illustrate the conceptual relationships and workflows in the synthesis of MOFs using a pyrazole-based carboxylic acid linker like this compound.
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Logical relationship between MOF components and their resulting properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mocedes.org [mocedes.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for N1-Functionalization of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the pyrazole ring at the N1 position. The strategic introduction of various substituents at this position is a cornerstone of medicinal chemistry and materials science, as it profoundly influences the physicochemical and pharmacological properties of the resulting compounds. This document outlines key methodologies for N-alkylation, N-arylation, and N-acylation of the pyrazole core, presenting quantitative data, detailed experimental procedures, and visual workflows to guide researchers in this critical synthetic endeavor.
Introduction to N1-Pyrazole Functionalization
The pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2][3] The two adjacent nitrogen atoms in the five-membered ring offer unique electronic properties and opportunities for chemical modification. Functionalization at the N1 position is particularly significant as it allows for the modulation of a molecule's steric and electronic profile, which can directly impact its interaction with biological targets, solubility, and metabolic stability.[4][5] For instance, N1-substituted pyrazoles are integral components of drugs with anti-inflammatory, analgesic, and anti-cancer properties.[6][7]
I. N-Alkylation of Pyrazoles
N-alkylation is a fundamental method for introducing alkyl groups onto the pyrazole nitrogen. Common strategies involve the use of alkyl halides in the presence of a base, or more advanced methods employing reagents like trichloroacetimidates under acidic conditions.[1][6][8] The choice of method often depends on the substrate scope, desired regioselectivity, and tolerance of functional groups.
A. Protocol 1: N-Alkylation using Alkyl Halide and a Strong Base
This protocol describes a general and widely applicable method for the N-alkylation of pyrazoles using an alkyl halide and sodium hydride.[6]
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkyl halide (1.1 equivalents, e.g., iodomethane, benzyl bromide) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[6]
Quantitative Data for N-Alkylation with Trichloroacetimidates:
A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, offering an alternative that avoids strong bases and high temperatures.[1][8]
| Entry | Pyrazole Derivative | Alkylating Agent | Product | Yield (%) |
| 1 | 4-Chloro-1H-pyrazole | 1-Phenylethyl trichloroacetimidate | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77 |
| 2 | 4-Chloro-1H-pyrazole | (p-Chlorophenyl)methyl trichloroacetimidate | 4-Chloro-1-[(p-chlorophenyl)methyl]-1H-pyrazole | 37 |
| 3 | 4-Chloro-1H-pyrazole | Benzhydryl trichloroacetimidate | 1-Benzhydryl-4-chloro-1H-pyrazole | 59 |
Data sourced from[8]
Experimental Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of pyrazoles.
II. N-Arylation of Pyrazoles
The introduction of an aryl group at the N1 position is crucial for developing compounds with applications in medicinal chemistry and materials science. Copper-catalyzed N-arylation reactions are a common and effective method.[9][10][11]
A. Protocol 2: Copper-Catalyzed N-Arylation
This protocol details a general procedure for the copper-diamine-catalyzed N-arylation of pyrazoles with aryl halides.[9][10][11]
Experimental Protocol:
-
Reaction Setup: In a glovebox, combine CuI (5 mol %), the pyrazole (1.2 mmol), K₂CO₃ (2.0 mmol), and a stir bar in an oven-dried resealable test tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol, if solid) to the test tube. If the aryl halide is a liquid, add it via syringe after sealing the tube.
-
Solvent and Ligand: Add N,N'-dimethylethylenediamine (10 mol %) and anhydrous dioxane (1.0 mL).
-
Sealing and Heating: Seal the test tube with a Teflon-lined cap and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C.
-
Reaction Time: Stir the reaction mixture for 24 hours.
-
Cooling and Dilution: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL).
-
Filtration and Concentration: Pass the reaction mixture through a short plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-aryl pyrazole.
Quantitative Data for Copper-Catalyzed N-Arylation:
| Entry | Pyrazole | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | Pyrazole | 1-Iodonaphthalene | N,N'-Dimethylethylenediamine | 1-(Naphthalen-1-yl)-1H-pyrazole | 85 |
| 2 | 3,5-Dimethylpyrazole | 4-Iodotoluene | N,N'-Dimethylethylenediamine | 1-(4-Tolyl)-3,5-dimethyl-1H-pyrazole | 92 |
| 3 | Pyrazole | 2-Bromotoluene | N,N'-Dimethylethylenediamine | 1-(o-Tolyl)-1H-pyrazole | 78 |
Yields are representative for this type of reaction.
Logical Relationship for N-Arylation:
Caption: Key components for copper-catalyzed N-arylation.
III. N-Acylation of Pyrazoles
N-acylation introduces a carbonyl group at the N1 position, which can serve as a key structural element or a precursor for further transformations. This can be achieved through direct acylation with acid chlorides or anhydrides.[12][13]
A. Protocol 3: Direct Acylation with Acid Anhydrides
This protocol describes a straightforward method for the N-acylation of pyrazoles using a carboxylic acid anhydride and a catalytic amount of sulfuric acid.[13]
Experimental Protocol:
-
Reactant Mixture: To a solution of the N-substituted pyrazole (1.0 equivalent) in the corresponding carboxylic acid anhydride (5-10 equivalents), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC until the starting pyrazole is consumed.
-
Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the pure N-acyl pyrazole.
Quantitative Data for Direct N-Acylation:
| Entry | Pyrazole | Acylating Agent | Product | Yield (%) |
| 1 | 1-Methyl-1H-pyrazole | Acetic Anhydride | 1-Acetyl-3-methyl-1H-pyrazole | 75 |
| 2 | 1-Phenyl-1H-pyrazole | Propionic Anhydride | 1-Propionyl-3-phenyl-1H-pyrazole | 82 |
| 3 | 1-Benzyl-1H-pyrazole | Benzoic Anhydride | 1-Benzoyl-3-benzyl-1H-pyrazole* | 68 |
Product names are illustrative examples based on the reactants. Actual substitution patterns on the pyrazole ring will vary.
Signaling Pathway in Drug Development:
N1-functionalized pyrazoles are prominent in drug discovery, often targeting specific signaling pathways. For example, some N1-substituted pyrazoles act as kinase inhibitors, which are crucial in cancer therapy.
Caption: Inhibition of a kinase signaling pathway by an N1-functionalized pyrazole.
Conclusion
The functionalization of the pyrazole ring at the N1 position is a versatile and powerful strategy in modern organic synthesis and drug discovery. The protocols and data presented herein provide a practical guide for researchers to synthesize a diverse range of N1-substituted pyrazoles. The choice of synthetic route will depend on the specific target molecule and the available starting materials. These methods open the door to the exploration of novel chemical space and the development of new therapeutic agents and advanced materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole carboxylic acids are a pivotal class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The efficient and scalable synthesis of these molecules is therefore of significant interest. One-pot multicomponent reactions have emerged as a powerful strategy, offering atom economy, reduced reaction times, and simplified purification procedures compared to traditional multi-step syntheses. This document provides detailed application notes and protocols for three distinct and effective one-pot methods for the synthesis of substituted pyrazole carboxylic acids.
Method 1: Three-Component Synthesis of Ethyl Pyrazole-4-Carboxylates using a Magnetic Ionic Liquid
This method describes a green and efficient one-pot synthesis of ethyl pyrazole-4-carboxylates from ethyl acetoacetate, various aldehydes, and hydrazine derivatives, catalyzed by a recyclable magnetic ionic liquid, 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]). The reaction proceeds under mild conditions with a constant flow of oxygen.[1][2]
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Substituted aldehyde
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate)
-
1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄])
-
Ethyl acetate
-
Isopropanol
-
Oxygen supply
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), and the hydrazine derivative (10 mmol).
-
Add the magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol) to the mixture.
-
Introduce a gentle and steady flow of oxygen into the reaction vessel.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate to the reaction mixture.
-
Separate the magnetic ionic liquid catalyst from the solution using an external magnet.
-
Wash the separated catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Evaporate the solvent from the product solution under reduced pressure.
-
Recrystallize the crude product from isopropanol to yield the pure ethyl pyrazole-4-carboxylate derivative.[1]
-
Hydrolysis to Carboxylic Acid: To obtain the corresponding pyrazole-4-carboxylic acid, the isolated ethyl ester can be subjected to alkaline hydrolysis. For example, the ester can be refluxed with an excess of aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
Data Presentation
| Entry | Aldehyde | Hydrazine Derivative | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | 92 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 90 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | Ethyl 3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 88 |
| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | Ethyl 5-methyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate | 85 |
| 5 | Benzaldehyde | Hydrazine hydrate | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | 82 |
Table 1: Representative yields for the three-component synthesis of ethyl pyrazole-4-carboxylates using a magnetic ionic liquid catalyst.
Method 2: SmCl₃-Catalyzed One-Pot Synthesis of 3,4,5-Substituted Pyrazoles
This protocol outlines a one-pot synthesis of 3,4,5-substituted pyrazoles through a Samarium(III) chloride (SmCl₃)-catalyzed C-acylation of β-ketoesters with acid chlorides, followed by cyclization with hydrazine. This method provides access to a variety of polysubstituted pyrazoles.
Experimental Protocol
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Acid chloride
-
Hydrazine hydrate or substituted hydrazine
-
Samarium(III) chloride (SmCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the β-ketoester (1.0 mmol) and SmCl₃ (0.1 mmol) in toluene (5 mL), add triethylamine (1.2 mmol).
-
Add the acid chloride (1.1 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time required for complete C-acylation (monitor by TLC).
-
After the C-acylation is complete, add the hydrazine derivative (1.2 mmol) to the reaction mixture.
-
Reflux the mixture until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired substituted pyrazole.
-
Hydrolysis to Carboxylic Acid: The resulting pyrazole ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with aqueous NaOH followed by acidic workup.
Data Presentation
| Entry | β-Ketoester | Acid Chloride | Hydrazine | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Benzoyl chloride | Hydrazine hydrate | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | 85 |
| 2 | Ethyl acetoacetate | 4-Chlorobenzoyl chloride | Hydrazine hydrate | Ethyl 3-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 82 |
| 3 | Ethyl acetoacetate | Acetyl chloride | Phenylhydrazine | Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate | 78 |
| 4 | Ethyl benzoylacetate | Acetyl chloride | Hydrazine hydrate | Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate | 80 |
Table 2: Representative yields for the SmCl₃-catalyzed one-pot synthesis of substituted pyrazoles.
Method 3: One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids
This method provides a direct one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids from a ketone and a diethyl oxalate derivative, mediated by sodium methoxide and lithium chloride, followed by a Knorr-type condensation with an arylhydrazine and subsequent in-situ hydrolysis.[3]
Experimental Protocol
Materials:
-
Substituted ketone (e.g., an acetophenone derivative)
-
Diethyl oxalate
-
Sodium methoxide (MeONa)
-
Lithium chloride (LiCl)
-
Arylhydrazine hydrochloride
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Water
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve sodium methoxide (4.0 mmol) and lithium chloride (2.0 mmol) in a mixture of methanol (5 mL) and THF (5 mL).
-
Add the ketone (2.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add diethyl oxalate (2.2 mmol) dropwise and stir the mixture at room temperature for 2-4 hours (monitor by TLC).
-
Add the arylhydrazine hydrochloride (2.4 mmol) to the reaction mixture and reflux for 2-3 hours.
-
Cool the mixture to room temperature and add concentrated hydrochloric acid (2 mL) and water (10 mL).
-
Reflux the mixture for an additional 1-2 hours to effect hydrolysis of the ester.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acid.[3]
Data Presentation
| Entry | Ketone | Arylhydrazine | Product | Yield (%) |
| 1 | Acetophenone | Phenylhydrazine | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | 85 |
| 2 | 4-Methylacetophenone | Phenylhydrazine | 5-(4-Methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | 88 |
| 3 | 4-Chloroacetophenone | Phenylhydrazine | 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | 91 |
| 4 | Acetophenone | 4-Chlorophenylhydrazine | 5-Phenyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | 82 |
Table 3: Representative yields for the one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids.[3]
Visualizations
Caption: General workflow for a one-pot synthesis of substituted pyrazole carboxylic acids.
Caption: Plausible reaction pathway for a three-component synthesis of pyrazole carboxylic acids.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and established method is the Knorr pyrazole synthesis. This involves a two-step process:
-
Cyclocondensation: Reaction of a β-dicarbonyl compound, specifically ethyl 2-methyl-3,5-dioxopentanoate (or its tautomeric equivalent, 2-methyl-3-oxobutanal), with hydrazine hydrate. This reaction forms the ethyl ester of the target molecule, ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester under basic or acidic conditions yields the final product, this compound.
Q2: What are the critical parameters to control for a high yield in the cyclocondensation step?
A2: To maximize the yield of the pyrazole ester, it is crucial to control the reaction temperature, the stoichiometry of the reactants, and the choice of solvent. The reaction of hydrazine hydrate is often exothermic, so maintaining a controlled temperature, typically starting at a lower temperature (e.g., 0-15 °C) and then proceeding at room temperature or with gentle heating, can prevent the formation of side products.[1] Using a slight excess of hydrazine hydrate can ensure the complete conversion of the dicarbonyl compound.
Q3: How can I minimize the formation of regioisomers?
A3: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. However, with unsubstituted hydrazine hydrate, this is not an issue for this specific synthesis as the initial hydrazone formation is followed by cyclization to a single pyrazole product. When using substituted hydrazines, the regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[2] The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), has been shown to improve regioselectivity in some cases.[3]
Q4: What are the common challenges during the hydrolysis of the pyrazole ester?
A4: The hydrolysis of pyrazole esters can sometimes be challenging. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, complicating purification. Harsh hydrolysis conditions (e.g., high temperatures or very strong acid/base concentrations) can potentially lead to degradation of the pyrazole ring, although pyrazoles are generally quite stable. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q5: What is the best method for purifying the final product?
A5: The final product, this compound, is a solid. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexanes. If the product is contaminated with by-products of similar polarity, column chromatography on silica gel may be necessary prior to recrystallization. Another purification technique for pyrazoles involves their conversion to an acid addition salt, which can be crystallized from an organic solvent, followed by neutralization to regenerate the purified pyrazole.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 3,4-Dimethyl-1H-pyrazole-5-carboxylate | Incomplete reaction of the starting β-dicarbonyl compound. | - Ensure the use of a slight excess of hydrazine hydrate. - Increase the reaction time or gently heat the reaction mixture after the initial addition of hydrazine. - Monitor the reaction progress by TLC until the starting material is consumed. |
| Formation of side products due to uncontrolled reaction temperature. | - Add the hydrazine hydrate dropwise to the β-dicarbonyl compound solution while cooling in an ice bath to maintain a low temperature.[1] - Allow the reaction to warm to room temperature slowly. | |
| Poor quality of starting materials. | - Ensure the β-dicarbonyl compound is pure. If synthesized in-house, purify it by distillation or chromatography before use. - Use a fresh, high-quality source of hydrazine hydrate. | |
| Presence of Impurities in the Final Carboxylic Acid | Incomplete hydrolysis of the ethyl ester. | - Extend the hydrolysis reaction time or increase the temperature moderately. - Use a larger excess of the hydrolyzing agent (e.g., NaOH or HCl). - Monitor the reaction by TLC to confirm the complete disappearance of the ester spot. |
| Formation of by-products during cyclocondensation. | - Optimize the cyclocondensation reaction conditions as described above. - Purify the intermediate ethyl ester by column chromatography or recrystallization before proceeding to the hydrolysis step. | |
| Degradation of the product during workup or purification. | - Avoid excessively high temperatures during solvent evaporation. - If using strong acids for workup, ensure the process is done at a controlled temperature and for a minimal amount of time. | |
| Difficulty in Isolating the Product | The product is highly soluble in the workup solvent. | - After acidification of the carboxylate salt, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylic acid, which should decrease its aqueous solubility. - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). - If the product precipitates, cool the mixture in an ice bath to maximize precipitation before filtration. |
| Formation of an emulsion during extraction. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be an effective method to separate the layers. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4-Dimethyl-1H-pyrazole-5-carboxylate
This protocol is based on the principles of the Knorr pyrazole synthesis.
Materials:
-
Ethyl 2-methyl-3,5-dioxopentanoate
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-methyl-3,5-dioxopentanoate (1 equivalent) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 15 °C. A catalytic amount of glacial acetic acid (0.1 equivalents) can be added to the ethanol solution before the addition of hydrazine hydrate.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting dicarbonyl compound.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Hydrolysis of Ethyl 3,4-Dimethyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated or 2M
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-6 hours. Monitor the progress of the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid. A white precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid product under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Pyrazole Synthesis
| Starting Material | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of Ester (%) | Reference |
| Ethyl 2,4-dioxovalerate | 1.5 | Ethanol/Acetic Acid | 0 to RT | 15 | 74 | [1] |
| Ethyl 2,4-dioxopentanoate | 1.1 | Ethanol | 0 | 1 | 97 | [1] |
| 1,3-Diketone | 1.1 | N,N-dimethylacetamide | RT | 2-4 | 59-98 | [3] |
Table 2: Hydrolysis Conditions and Yields for Pyrazole Esters
| Starting Ester | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield of Acid (%) | Reference |
| Ethylene glycol bis(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-) carboxylate | NaOH | Water/Methanol | 60 | 4 | 92 | |
| Ethylene glycol bis(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-) carboxylate | LiOH·H₂O | Water/Methanol | 60 | 4 | 88.6 | |
| 3,5-Dibromo-1H-pyrazole-4-carboxylic acid ethyl ester | Methanesulfonic acid/Water | - | 100 | 6 | High | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Knorr pyrazole synthesis pathway for the formation of the pyrazole ester.
References
- 1. This compound | 89831-40-3 | Benchchem [benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole carboxylic acids?
The primary techniques for purifying pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid derivative.
Q2: How do I choose the best purification method for my compound?
For solid compounds with moderate to high purity, recrystallization is often the most effective method. If your crude product contains significant amounts of neutral or basic impurities, acid-base extraction is a highly efficient first-pass purification step. Column chromatography is invaluable for separating compounds with similar polarities or for purifying non-crystalline materials.
Q3: What analytical techniques can I use to assess the purity of my pyrazole carboxylic acid?
Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Melting point analysis is a simple and effective method to gauge the purity of crystalline solids; a sharp melting point range close to the literature value indicates high purity.
Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid pyrazole carboxylic acids. However, several issues can arise. This guide provides solutions to common problems.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent.
-
Solution 1: Increase the solvent volume. Add more of the primary solvent to the hot solution to decrease the saturation point.
-
Solution 2: Slow down the cooling process. Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help.
-
Solution 3: Change the solvent system. A different solvent or a mixed solvent system might be more suitable.
-
Solution 4: Use a seed crystal. Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Problem 2: Very low or no recovery of the purified compound.
Low recovery can be due to several factors, from solvent choice to procedural errors.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum volume of hot solvent required to dissolve your crude product completely. Excess solvent will keep more of your compound dissolved upon cooling.
-
Solution 2: Ensure complete cooling. Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Solution 3: Re-evaluate your solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures. A less effective solvent or a mixed-solvent system might be necessary.
-
Solution 4: Concentrate the mother liquor. If a significant amount of product remains in the filtrate, you can concentrate the solution and attempt a second crystallization.
Problem 3: The purified crystals are colored, but the pure compound should be colorless.
Colored impurities can often be removed with activated charcoal.
-
Solution: Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can adsorb some of your desired product, potentially reducing the yield.
Recrystallization Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Table 1: Qualitative Solubility of Pyrazole Carboxylic Acids in Common Recrystallization Solvents
| Solvent System | Polarity | Comments |
| Water | High | Suitable for highly polar pyrazole carboxylic acids. |
| Ethanol, Methanol | High | Good general-purpose solvents for many pyrazole derivatives. |
| Ethanol/Water | High | A versatile mixed solvent system for polar compounds. |
| Ethyl Acetate | Medium | Effective for compounds of intermediate polarity. |
| Hexane/Ethyl Acetate | Low to Medium | A common mixed solvent system; the ratio can be adjusted to achieve optimal solubility. |
| Acetone | Medium | Another good general-purpose solvent. |
| Hexane/Acetone | Low to Medium | Useful mixed solvent system. |
Note: The ideal solvent system for a specific pyrazole carboxylic acid derivative should be determined experimentally on a small scale.
Acid-Base Extraction Troubleshooting Guide
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for separating pyrazole carboxylic acids from neutral or basic impurities.
Problem 1: Poor separation of layers or emulsion formation.
Emulsions are a common issue in extractions, especially when using basic solutions.
-
Solution 1: Allow the mixture to stand. Sometimes, an emulsion will break if left undisturbed.
-
Solution 2: Add brine. Adding a saturated aqueous solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Gentle mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Problem 2: Low recovery of the carboxylic acid after acidification.
This can happen if the carboxylic acid is not fully precipitated from the aqueous layer.
-
Solution 1: Ensure complete acidification. Check the pH of the aqueous solution with pH paper to ensure it is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylate.
-
Solution 2: Cool the solution. Cooling the acidified aqueous solution in an ice bath can decrease the solubility of the carboxylic acid and promote precipitation.
-
Solution 3: Back-extraction. If the carboxylic acid does not precipitate, it may be partially soluble in water. In this case, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the compound.[1]
Key Data for Acid-Base Extraction
The success of an acid-base extraction relies on the difference in pKa between the pyrazole carboxylic acid and other components in the mixture. The carboxyl group of pyrazole carboxylic acids typically has a pKa in the range of 3-5, making them readily deprotonated by weak bases like sodium bicarbonate.
Table 2: Approximate pKa Values of Representative Pyrazole Carboxylic Acids
| Compound | pKa of Carboxylic Acid Group |
| Pyrazole-3-carboxylic acid | ~3.5 - 4.0 |
| Pyrazole-4-carboxylic acid | ~4.0 |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | ~3.6 - 4.0[2] |
Note: Substituents on the pyrazole ring can influence the pKa value.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Issues in Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Solution 1: Optimize the solvent system. Use thin-layer chromatography (TLC) to identify a solvent system that provides good separation (Rf value of the desired compound around 0.3-0.5 and good separation from other spots).
-
Solution 2: Use a finer stationary phase. Smaller particle size of the silica gel or alumina can improve resolution.
-
Solution 3: Adjust the solvent polarity. For acidic compounds like pyrazole carboxylic acids, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape and reduce tailing by keeping the compound in its protonated form.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The organic layer now contains neutral impurities and can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and evaporated to isolate the neutral components.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), causing the pyrazole carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Purification Method Comparison
Table 3: Typical Recovery Yields for Purification Techniques
| Purification Method | Typical Recovery Yield | Notes |
| Recrystallization | 60-95% | Highly dependent on the purity of the crude material and the chosen solvent system. Multiple recrystallizations will lower the overall yield.[3][4] |
| Acid-Base Extraction | >90% | Generally provides high recovery, but losses can occur during transfers and if the compound has some solubility in the aqueous phase.[5] |
| Column Chromatography | 50-90% | Yields can vary significantly depending on the difficulty of the separation and the amount of material loaded onto the column.[6] |
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying pyrazole carboxylic acids.
Caption: Troubleshooting workflow for the recrystallization of pyrazole carboxylic acids.
Caption: General workflow for the purification of a pyrazole carboxylic acid using acid-base extraction.
References
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity a major challenge in pyrazole synthesis?
A1: The primary challenge in the regioselective synthesis of substituted pyrazoles arises when using unsymmetrical starting materials. In the most common method, the Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine).[1][2][3][4] This reaction can proceed via two different pathways, as the initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two different carbonyl carbons of the dicarbonyl compound.[3][5] This often results in a mixture of two constitutional isomers (regioisomers), which can be difficult to separate.[6] Since different regioisomers can possess vastly different biological and physical properties, controlling the reaction to yield a single, desired isomer is critical for applications in drug development and materials science.[3]
Q2: What are the key factors influencing the regiochemical outcome of a pyrazole synthesis?
A2: The regioselectivity of the condensation reaction is determined by a delicate balance of several factors related to the reactants and reaction conditions:[3][7]
-
Electronic Effects: The initial attack of the hydrazine nucleophile typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[3] For instance, a carbonyl group adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is significantly more reactive.[3][8]
-
Steric Hindrance: Bulky or sterically demanding substituents on either the dicarbonyl compound or the hydrazine can block the approach of the nucleophile, favoring attack at the less sterically hindered carbonyl group.[3][7]
-
Reaction pH: The acidity or basicity of the reaction medium is crucial.[3][7]
-
Acidic Conditions: The reaction is often catalyzed by acid.[1][5] However, the pH can influence which nitrogen atom of the substituted hydrazine attacks first by altering their relative nucleophilicity via protonation.[3][7]
-
Basic Conditions: Under basic conditions, the more inherently nucleophilic nitrogen atom of the substituted hydrazine is generally favored to initiate the attack.[3]
-
-
Solvent Choice: The solvent can dramatically influence the regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer compared to reactions run in standard alcohols like ethanol.[6][7]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final isomer ratio.[7]
Troubleshooting Guides
Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common result when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Data:
The choice of solvent can be one of the most effective ways to improve regioselectivity. Research has shown that fluorinated alcohols can stabilize intermediates through hydrogen bonding, leading to a dramatic shift in the product ratio.[6]
Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [6]
| Entry | Solvent | Isomer Ratio (5-Furyl-3-CF₃ : 3-Furyl-5-CF₃) | Total Yield (%) |
| 1 | Ethanol (EtOH) | 36 : 64 | 99 |
| 2 | TFE | 85 : 15 | 99 |
| 3 | HFIP | 97 : 3 | 98 |
As shown, switching from ethanol to HFIP inverted the ratio and increased the selectivity for the 5-furyl-3-CF₃ isomer from 36% to 97%.[6]
Problem 2: The major product is the undesired regioisomer.
This indicates that the inherent electronic and steric factors of your substrates favor the formation of the unwanted product under your current reaction conditions.
Solutions & Data:
To overcome the substrate's natural preference, you may need to change the reaction mechanism or conditions more dramatically.
-
pH Control: The mechanism of condensation is sensitive to pH. The initial attack of a substituted hydrazine (R-NH-NH₂) can occur via the substituted nitrogen (more nucleophilic under basic conditions) or the unsubstituted nitrogen (can be favored under acidic conditions).[3]
-
Catalysis: Modern methods utilize catalysts to achieve high regioselectivity, sometimes offering routes that avoid the traditional Knorr synthesis limitations entirely.[9][10][11] For example, some iron-catalyzed and ruthenium-catalyzed reactions provide access to specific regioisomers.[10] A [3+2] cycloaddition reaction using an organocatalyst can also generate pyrazoles with high regioselectivity.[12]
Table 2: Comparison of Different Synthetic Protocols for Regiocontrol
| Method | Reactants | Conditions | Key Feature | Regioselectivity |
| Knorr Synthesis | Unsymmetrical 1,3-Diketone + Substituted Hydrazine | Typically EtOH, Acid/Base catalyst | Classical method, outcome depends on substrate/conditions | Often yields mixtures[1][13] |
| Fluorinated Alcohol | Unsymmetrical 1,3-Diketone + Substituted Hydrazine | TFE or HFIP solvent | Solvent effect dramatically enhances selectivity | High to excellent (e.g., >99:<1)[6] |
| Tosylhydrazone Method | N-alkylated Tosylhydrazone + Terminal Alkyne | t-BuOK, Pyridine, 18-crown-6 | Bypasses 1,3-dicarbonyls | Complete regioselectivity reported[9][14] |
| Nitroolefin Method | N-Arylhydrazone + Nitroolefin | Thermal or Acid-assisted (TFA) | Stepwise cycloaddition mechanism | Excellent regioselectivity[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using HFIP[3][6]
This protocol details a general method for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
Signaling Pathway/Workflow:
Caption: Experimental workflow for HFIP-mediated synthesis.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
Protocol 2: Regioselective Synthesis from Tosylhydrazones and Alkynes[9][14]
This protocol provides an alternative to the Knorr synthesis, offering complete regioselectivity for a wide range of substrates.
Materials:
-
N-alkylated tosylhydrazone (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-alkylated tosylhydrazone (0.5 mmol), t-BuOK (1.5 mmol), and 18-crown-6 (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add dry pyridine (3 mL) followed by the terminal alkyne (0.6 mmol) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.
References
- 1. name-reaction.com [name-reaction.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Scalability of Pyrazole Derivative Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up the production of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Reaction and Process Optimization
Q1: We are experiencing a significant drop in yield when moving from a lab-scale to a pilot-scale synthesis of our pyrazole derivative. What are the common causes and how can we troubleshoot this?
A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations:
-
Issue: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also less efficient due to a lower surface-area-to-volume ratio.[1]
-
Troubleshooting:
-
Mixing: Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture.
-
Reagent Addition: Introduce highly reactive or exothermic reagents subsurface and at a controlled, slow rate to improve dispersion and temperature management.[2]
-
Temperature Control: Utilize a reactor with sufficient cooling capacity. For highly exothermic reactions, consider using a more dilute solution to help manage the heat of reaction.[2]
-
-
-
Incomplete Reactions:
-
Issue: The reaction may not be reaching completion on a larger scale within the same timeframe as the lab-scale experiment.
-
Troubleshooting:
-
-
Side Reactions and Byproduct Formation:
-
Issue: The formation of unwanted side products, such as regioisomers, can become more pronounced at a larger scale.[2][3]
-
Troubleshooting:
-
Condition Optimization: Re-optimize reaction conditions (temperature, solvent, catalyst) at the larger scale to enhance selectivity towards the desired product.[2]
-
Alternative Routes: If regioselectivity remains a significant issue, exploring a different synthetic route with higher selectivity may be necessary.[2][3]
-
-
Q2: Our pyrazole synthesis involves a highly exothermic step, particularly with the use of hydrazine. What are the best practices for managing this on a larger scale to ensure safety?
A2: Managing exothermic reactions is critical for a safe scale-up.[2] The use of hydrazine, a high-energy and toxic compound, requires special attention due to the risk of thermal runaway.[2]
-
Key Safety and Management Strategies:
-
Controlled Addition: Add hydrazine hydrate slowly and in a controlled manner to the reaction mixture.[2]
-
Efficient Cooling: Ensure the reactor is equipped with a robust cooling system capable of dissipating the heat generated during the reaction.[2]
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat of reaction. Using dilute solutions of hydrazine is inherently safer.[2]
-
Use of a Base: The addition of a base, such as sodium acetate, can help neutralize acidic byproducts that might catalyze decomposition, mitigating the severity of the exotherm.[2]
-
Flow Chemistry: Consider using a continuous flow setup. Flow chemistry offers superior heat and mass transfer, allowing for better control over reaction parameters and improving the safety profile, especially when handling hazardous materials.[4]
-
Q3: We are struggling with poor regioselectivity in our pyrazole synthesis, leading to a mixture of isomers that are difficult to separate. How can we improve this?
A3: Poor regioselectivity is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The reaction can yield a mixture of two regioisomers.[3][5]
-
Strategies to Improve Regioselectivity:
-
Reaction Conditions:
-
Substrate Modification:
-
Electronic and Steric Effects: The initial attack of the hydrazine on one of the carbonyl groups is often the selectivity-determining step. You can exploit electronic and steric differences between the two carbonyl groups to direct the reaction.[3]
-
-
Alternative Synthetic Routes:
-
Purification and Analysis
Q4: The purification of our crude pyrazole derivative is proving difficult at scale. What are some effective strategies for large-scale purification?
A4: Purification can be a significant bottleneck in scaling up production. The choice of method depends on the physical properties of your product and the impurities.
-
Common Purification Challenges and Solutions:
-
Similar Physical Properties: When the product and impurities have similar physical properties, purification can be challenging.[2]
-
Recrystallization: Screen a variety of solvents and solvent mixtures to find a system that provides good separation.[2]
-
Column Chromatography: For column chromatography, experiment with different solvent systems and stationary phases.[2] Scaling up chromatography can be complex due to nonlinear factors like pressure drops and solvent volumes.[7]
-
-
Product Loss During Workup:
-
Optimize extraction and recrystallization solvents and procedures to minimize product loss.[2]
-
-
Q5: We are observing broad signals in the ¹H NMR spectrum of our pyrazine derivative, making characterization difficult. What could be the cause?
A5: Signal broadening in the NMR spectra of nitrogen-containing heterocycles like pyrazines is a common issue.
-
Potential Causes and Solutions:
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the ring have a nuclear quadrupole moment that can interact with the local electric field gradient, leading to faster relaxation and broader signals for nearby protons.[8]
-
Troubleshooting:
-
Temperature: Acquiring the spectrum at a different temperature can alter relaxation rates and may result in sharper signals.[8]
-
Solvent Choice: The choice of solvent can affect the electronic environment. Trying different NMR solvents might help resolve the signals.[8]
-
pH Adjustment: If your compound has acidic or basic sites, the pH of the sample can significantly impact chemical shifts and signal shapes. Buffering the NMR sample may be necessary.[8]
-
-
Data Presentation: Synthesis Yields
The following table summarizes reported yields for pyrazole synthesis under various conditions.
| Product Type | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| 3,5-disubstituted pyrazoles | 1,3-diketones and hydrazines | Ethylene glycol, room temperature | 70-95% | [5] |
| Pyrazole-4-carboxylate derivatives | Vinylidene keto esters and hydrazine derivatives | Flow setup | 62-82% | [4] |
| 3-(thiophen-2-yl)-5-(thiophen-2-ylmethyl)-1H-pyrazole | Thiophene-based precursors | Flow conditions, 16h | 81% | [4] |
| 1,3,5-substituted pyrazole derivatives | Phenylhydrazine and ethyl acetoacetate | Nano-ZnO catalyst | Good to excellent | [5] |
| 4-alkyl-1,3,5-triarylpyrazoles | Chalcones and arylhydrazines, followed by oxidation | Copper triflate and --INVALID-LINK-- | ~82% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[2]
Materials:
-
Ethyl acetoacetate (17 mmol)
-
Phenylhydrazine (14 mmol)
-
Glacial acetic acid (5 mL)
-
n-hexane
-
Ethyl acetate
-
Benzene
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).[2]
-
Add glacial acetic acid (5 mL).[2]
-
Heat the mixture to reflux and maintain for 6 hours.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
The crude product can be purified by one of the following methods:
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in the scalability of pyrazole derivative production.
Caption: A generalized experimental workflow for the synthesis and purification of pyrazole derivatives.
Caption: A troubleshooting decision tree for addressing low yields in scaled-up pyrazole synthesis.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 8. benchchem.com [benchchem.com]
troubleshooting low yields in Knorr pyrazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low yields, encountered during the Knorr pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.
Question 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I address them?
Answer: Low yields in the Knorr pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary issues often relate to the nucleophilicity of the hydrazine, the reactivity of the dicarbonyl compound, and incomplete reactions.[1][2]
Here are key areas to investigate:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1]
-
Temperature & Time: Many condensation reactions require heating to proceed to completion.[2] Consider increasing the reaction temperature or extending the reaction time.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting materials have been fully consumed.[1][2]
-
Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol or acetic acid are commonly used.
-
Catalyst/pH: The Knorr synthesis is typically an acid-catalyzed reaction.[3][4][5][6] The choice and amount of the acid catalyst are critical.[2] Catalytic amounts of a protic acid, such as acetic acid, are often used to facilitate the formation of the hydrazone intermediate.[2][4] However, excessively acidic conditions can sometimes promote side reactions or degradation.[7][8] If using a hydrazine salt, like phenylhydrazine hydrochloride, the addition of a mild base such as sodium acetate or potassium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1][9]
-
-
Side Reactions: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.[2] For instance, using unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric mixtures.[1]
Question 2: My reaction mixture is turning dark yellow or red. Is this normal and how can I obtain a cleaner product?
Answer: Discoloration of the reaction mixture is a frequently observed issue in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1][9] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]
Troubleshooting Steps:
-
Use a Mild Base: Adding one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) when using a hydrazine hydrochloride salt can help neutralize the excess acid and lead to a cleaner reaction profile.[1][9]
-
Purification: While discoloration may occur, the impurities can often be removed during workup.[9]
-
Silica Plug: Loading the crude product onto a silica plug and washing with a non-polar solvent (e.g., toluene) can effectively remove colored impurities before eluting the desired product with a more polar solvent (e.g., ether).[9]
-
Recrystallization: This is an effective method for purification and can help remove colored impurities.[1]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a standard purification technique.[1]
-
Question 3: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of products. How can I improve the regioselectivity?
Answer: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[3]
Factors Influencing Regioselectivity:
-
Reactivity of Carbonyls: The regioselectivity is often governed by the difference in reactivity between the two carbonyl groups. For example, a ketone is generally more reactive towards nucleophiles than an ester.[10]
-
Steric and Electronic Effects: The steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a significant role.[3]
-
Reaction Conditions (pH): The pH of the reaction can influence which carbonyl group is preferentially attacked.[3] The reaction is often acid-catalyzed, which facilitates both the initial condensation to a hydrazone and the subsequent intramolecular cyclization.[4][7]
-
Reactant Stoichiometry: Recent studies have suggested that varying the ratio of the dicarbonyl and hydrazine reactants can affect the regioisomeric ratio of the product.[11]
Optimizing these conditions through systematic experimentation is key to favoring the formation of the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for improving yield in the Knorr pyrazole synthesis? A1: The most critical parameters to optimize are reaction temperature, reaction time, solvent, and the choice and concentration of the acid catalyst.[1] The purity of the starting 1,3-dicarbonyl and hydrazine reagents is also crucial.[1]
Q2: What is the general mechanism of the Knorr pyrazole synthesis? A2: The reaction is typically an acid-catalyzed cyclocondensation.[4] It begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[3][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[3][4] The final step is a dehydration to yield the stable, aromatic pyrazole ring.[3][4]
Q3: How can I monitor the progress of my reaction? A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials.[1][2][4]
Q4: What are common side reactions to be aware of? A4: Besides the formation of regioisomers with unsymmetrical substrates, side reactions can arise from impurities in the starting materials.[1] In some cases, particularly under harsh acidic conditions or high temperatures, polymerization or degradation of starting materials or products can occur, leading to the formation of tarry materials.[8]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield Note: This table provides illustrative data based on common observations in pyrazole synthesis. Actual yields will vary significantly based on specific substrates and conditions.
| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale for Improvement |
| Catalyst | No Catalyst | Low | Acetic Acid (catalytic) | High | Acid catalysis facilitates both the initial imine formation and the subsequent cyclization.[4][7] |
| Temperature | Room Temperature | Moderate | Reflux (e.g., 100°C) | High | Increased temperature often accelerates the rate of condensation and dehydration steps, driving the reaction to completion.[2][12] |
| Solvent | Aprotic (e.g., Toluene) | Moderate | Protic (e.g., Ethanol) | High | Protic solvents can facilitate proton transfer steps involved in the mechanism. |
| Hydrazine Salt | Phenylhydrazine HCl | Moderate | Phenylhydrazine HCl + 1 eq. NaOAc | High | Adding a mild base neutralizes the excess HCl, which can prevent side reactions and degradation.[1] |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine
This protocol details the synthesis of a pyrazolone, a common variation of the Knorr synthesis.[12]
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]
Materials:
-
β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 eq)
-
Hydrazine Hydrate (2.0 eq)
-
Solvent (e.g., 1-Propanol)
-
Catalyst (e.g., Glacial Acetic Acid, 3 drops)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., 20-mL scintillation vial), mix the β-ketoester (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[4][12]
-
Solvent and Catalyst Addition: Add the solvent (e.g., 3 mL of 1-propanol) and the acid catalyst to the mixture.[4][12]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3][4][12]
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.[1][4]
-
Work-up: Once the starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring.[3][12]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation of the product.[3][12]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[12] Rinse the collected solid with a small amount of cold water and allow it to air dry.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1][4]
Visualizations
Caption: A logical workflow for troubleshooting low yields in the Knorr pyrazole synthesis.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Caption: The general reaction mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of Dimethyl-Pyrazole Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl-pyrazole carboxylic acid. The information provided addresses common issues encountered during experimentation, with a focus on the critical role of solvent selection in achieving desired reaction outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of dimethyl-pyrazole carboxylic acid.
dot
Caption: Troubleshooting workflow for dimethyl-pyrazole carboxylic acid synthesis.
Q1: My reaction yield is consistently low. Could the solvent be the cause?
A1: Yes, the choice of solvent is critical for maximizing yield. Consider the following:
-
Reagent Solubility: If your reagents are not fully dissolved, the reaction will be slow and incomplete. For the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which involves the initial condensation of ethyl acetoacetate and triethyl orthoformate, a non-polar solvent like toluene can be effective. However, subsequent steps involving more polar reagents like methylhydrazine and sodium hydroxide may require a different solvent system.
-
Reaction Temperature: The solvent's boiling point dictates the maximum temperature of your reaction. Some syntheses, like the hydrolysis of an ester intermediate to the final carboxylic acid, may require elevated temperatures (e.g., 60°C). Using a solvent with a low boiling point, such as dichloromethane, might not allow the reaction to reach the necessary temperature. In such cases, solvents like methanol or toluene are more suitable.[1]
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway and the stability of intermediates. For reactions involving polar intermediates, a polar solvent can help to stabilize them and increase the reaction rate.
Q2: I am observing significant impurity formation in my product. How can I mitigate this with solvent selection?
A2: Impurity formation is often linked to side reactions, which can be influenced by the solvent.
-
Solvent-Induced Reactivity: In some cases, the solvent can participate in the reaction or promote undesired pathways. For instance, in the synthesis of related pyrazole compounds, using dimethylformamide (DMF) can lead to the formation of different complexes compared to when methanol is used.[2][3] While not a direct synthesis of the carboxylic acid, this illustrates the profound impact of the solvent on the final product.
-
Work-up and Purification: The solvent used during the reaction can complicate the purification process. If the solvent is difficult to remove or has a similar boiling point to your product or impurities, it can lead to co-elution during chromatography or co-precipitation. For the synthesis of 3,5-dimethylpyrazole, ether is used for extraction, which is easily removed due to its low boiling point.[4]
Q3: My starting materials are not dissolving properly. What should I do?
A3: Poor solubility is a common hurdle. Here are some solvent-related strategies:
-
Solvent Screening: If you are facing solubility issues, it is advisable to perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, methanol, water).
-
Co-solvent Systems: Using a mixture of solvents can be highly effective. For the hydrolysis step in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a mixture of water and methanol is used to ensure the solubility of both the organic ester and the inorganic base (sodium hydroxide).[1]
-
"Like Dissolves Like": As a general principle, choose a solvent with a polarity similar to your limiting reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used in the synthesis of dimethyl-pyrazole carboxylic acid?
A1: Based on various reported synthetic routes for different isomers, the following solvents are frequently employed:
-
For Condensation/Cyclization Steps: Toluene, acetic acid, ethanol, and water are commonly used.[5][6][7]
-
For Hydrolysis Steps: A mixture of water and a polar organic solvent like methanol is often used to facilitate the conversion of an ester intermediate to the carboxylic acid.[1]
-
For Work-up and Extraction: Diethyl ether and dichloromethane are frequently used for extracting the product from the aqueous phase.[1][4]
Q2: Can I use a single solvent for the entire synthesis?
A2: While a one-pot synthesis using a single solvent is ideal for process efficiency, it is often not feasible for multi-step syntheses of dimethyl-pyrazole carboxylic acids. The different reaction steps (e.g., condensation, cyclization, hydrolysis) often have very different requirements for solvent polarity and temperature. It is more common to perform a solvent swap between steps to optimize the conditions for each transformation.
Q3: How does the presence of water in the solvent affect the reaction?
A3: The effect of water depends on the specific reaction step.
-
Detrimental Effects: In the initial steps involving reagents like acetic anhydride or other water-sensitive compounds, the presence of water can lead to their decomposition and significantly lower the yield. In such cases, anhydrous solvents are necessary.
-
Beneficial Effects: In the final hydrolysis step, water is a key reagent. Some syntheses even use water as the primary solvent, particularly when using water-soluble reagents like hydrazine sulfate.[4][6]
Data on Solvent Effects
The following table summarizes the solvents used in various syntheses of dimethyl-pyrazole derivatives and the reported yields. It is important to note that these are from different synthetic routes for various isomers and not a direct comparison of solvents for the same reaction.
| Target Compound | Reaction Step | Solvent(s) | Yield | Reference |
| 1,5-dimethyl-1H-pyrazole-3-carboxamide | Amidation | Thionyl chloride (reagent/solvent), Ammonia/Water | 81% | [8] |
| 3,5-dimethylpyrazole | Cyclization | Water, Ether (for extraction) | 77-81% | [4] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Hydrolysis | Water, Methanol | 96.3% | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl-phthalazine-1,4-dione | Cyclization | Methanol | 82% | [7] |
Experimental Protocols
General Protocol for the Synthesis of 3,5-dimethylpyrazole (a precursor) [4]
-
Dissolve 65g of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50g of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40 ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
managing reaction temperature in pyrazole synthesis for higher purity
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to managing reaction temperature for achieving higher purity in pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis is resulting in a low yield and/or purity. How does reaction temperature play a role?
A1: Reaction temperature is a critical parameter in pyrazole synthesis that significantly influences reaction rate, yield, and purity. Suboptimal temperatures can lead to incomplete reactions, the formation of side products, or even degradation of starting materials and products.
-
Too Low Temperature : May result in an incomplete reaction, leaving unreacted starting materials and consequently lowering the yield. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials are consumed.[1]
-
Too High Temperature : Can lead to the formation of undesired side products and regioisomers, which complicates purification and reduces the overall yield of the desired product. In some cases, increasing the temperature beyond an optimal point can lead to a decrease in yield.[2][3] For instance, in certain silver-catalyzed syntheses of trifluoromethylated pyrazoles, the yield improved when the temperature was raised to 60 °C, but decreased at higher temperatures.[3]
Troubleshooting Steps:
-
Monitor Reaction Progress : Use TLC or LC-MS to determine if the reaction is going to completion at the current temperature.
-
Optimize Temperature : If the reaction is incomplete, consider gradually increasing the temperature. For many condensation reactions, heating under reflux is beneficial.[1] Conversely, if you observe significant side product formation, try lowering the temperature.
-
Literature Review : Consult literature for the specific pyrazole synthesis you are performing to find the recommended optimal temperature range.
Q2: I am observing the formation of multiple isomers. Can temperature control help in achieving better regioselectivity?
A2: Yes, temperature can be a key factor in controlling the regioselectivity of pyrazole synthesis, particularly in reactions like the Knorr synthesis where unsymmetrical 1,3-dicarbonyl compounds can lead to two possible regioisomers.[2]
In some advanced, temperature-controlled divergent synthesis methods, simply adjusting the reaction temperature can selectively yield different pyrazole derivatives from the same starting materials.[4][5] For example, a reaction might yield a standard pyrazole at one temperature and a 1-tosyl-1H-pyrazole at a higher temperature.[4][5]
Troubleshooting Steps:
-
Screen a Range of Temperatures : Perform small-scale reactions at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, reflux) to observe the effect on the isomeric ratio.
-
Analyze Isomeric Ratio : Use techniques like NMR spectroscopy or HPLC to quantify the ratio of the desired isomer to the undesired one at each temperature.
-
Select Optimal Temperature : Choose the temperature that provides the highest selectivity for your target pyrazole.
Q3: What are some common side products related to improper temperature control in pyrazole synthesis?
A3: Improper temperature control can lead to various side products. In the Knorr synthesis, for instance, side reactions can diminish the yield of the desired pyrazole.[1] While specific side products depend on the reactants and conditions, common issues arising from incorrect temperatures include:
-
Polymerization : At excessively high temperatures, some starting materials or intermediates may polymerize.
-
Degradation Products : Sensitive functional groups on the starting materials or the pyrazole product may degrade at elevated temperatures.
-
Alternative Reaction Pathways : As mentioned, temperature can favor different reaction pathways, leading to a mixture of products.[4][5]
Troubleshooting Steps:
-
Characterize Byproducts : Isolate and characterize the major side products to understand the competing reaction pathways.
-
Adjust Temperature Accordingly : If degradation is suspected, lower the reaction temperature. If alternative products are forming, a temperature screen can help identify conditions that favor the desired pathway.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis at a Controlled Temperature
This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, with an emphasis on temperature control.[6][7][8]
Materials:
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Phenylhydrazine (or other hydrazine derivative)
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or 1-propanol.
-
Catalyst Addition : Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[6][8]
-
Hydrazine Addition : Slowly add the hydrazine derivative (1.0-1.2 eq) to the mixture. Note that this addition can be exothermic.
-
Heating : Heat the reaction mixture to the desired temperature (e.g., 100 °C or reflux) using a temperature-controlled heating mantle or oil bath.[6][7][8]
-
Reaction Monitoring : Monitor the progress of the reaction by TLC until the starting material is consumed.[6][7]
-
Work-up : Once complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted synthesis can offer rapid heating and precise temperature control, often leading to higher yields and shorter reaction times.[1][7][9]
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative
-
Suitable solvent (e.g., DMSO, ethanol)
Procedure:
-
Reaction Mixture : In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and the solvent.
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Set the desired temperature (e.g., 100-140 °C) and reaction time (e.g., 5-30 minutes).[7][10]
-
Cooling : After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up : The product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.
Data Presentation
Table 1: Effect of Temperature on Pyrazole Synthesis Yield
| Synthesis Type | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Silver-Catalyzed | N'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver | Not Specified | < 60 | Moderate | [2][3] |
| Silver-Catalyzed | N'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver | Not Specified | 60 | Excellent | [2][3] |
| Silver-Catalyzed | N'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver | Not Specified | > 60 | Decreased | [2][3] |
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | Acetic Acid | 1-Propanol | ~100 | High | [6][8] |
| Microwave-Assisted | 1,3-dicarbonyl, Hydrazine | None | DMSO | 140 | High | [7] |
| Divergent Synthesis | Substituted Hydrazone | None | [HDBU][OAc] | Room Temp | N.R. for 1-tosyl-1H-pyrazole | [4] |
| Divergent Synthesis | Substituted Hydrazone | None | [HDBU][OAc] | 95 | 75 | [4] |
N.R. = Not Reported
Visualizations
Caption: Workflow for temperature-controlled pyrazole synthesis.
Caption: Decision tree for troubleshooting temperature-related purity issues.
Caption: Effect of temperature on pyrazole synthesis results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
side reaction pathways in the synthesis of pyrazole-5-carboxylic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of pyrazole-5-carboxylic acids. The content addresses common side reactions and offers solutions to improve yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in my pyrazole-5-carboxylic acid synthesis?
Low yields can stem from several issues, but the most frequent are the formation of a regioisomeric byproduct (pyrazole-3-carboxylic acid) and incomplete reaction.[1][2] When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the cyclocondensation can occur in two different ways, leading to a mixture of products that can be difficult to separate.[1] Additionally, suboptimal reaction conditions such as incorrect temperature, pH, or reaction time can lead to poor conversion of starting materials.
Q2: My spectral data (NMR/LC-MS) indicates a mixture of two isomers. How can I improve the regioselectivity of my reaction?
Achieving high regioselectivity is a critical challenge. The outcome is often determined by the subtle electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor.[2]
-
Choice of Hydrazine: In reactions with substituted hydrazines (e.g., arylhydrazine), the more nucleophilic nitrogen atom (typically the unsubstituted -NH2) preferentially attacks the more electrophilic carbonyl carbon.[2]
-
Reaction Conditions: The solvent and catalyst can influence the ratio of isomers. For instance, reactions carried out in an acidic medium in N,N-dimethylacetamide have been shown to favor one regioisomer over the other, whereas conventional conditions in ethanol might produce equimolar mixtures.[2]
-
Starting Material Design: Utilizing precursors where the electronic or steric differences between the carbonyl groups are more pronounced can force the reaction down a single pathway. For example, using a β-ketoester where one carbonyl is a ketone and the other is an ester provides significant electronic differentiation.
Q3: I'm observing my desired product, but also a significant amount of a decarboxylated version. How can I prevent this?
Decarboxylation is a common side reaction, particularly when the pyrazole ring is substituted with certain groups or when the reaction is heated for extended periods or at high temperatures.[3][4][5]
-
Temperature Control: Avoid excessive heating during the reaction and work-up. If the cyclization requires high temperatures, minimize the reaction time.
-
pH Control: Both highly acidic and basic conditions can promote decarboxylation, especially at elevated temperatures.[6] Maintaining a neutral or mildly acidic/basic pH during work-up and purification is advisable.
-
Metal Catalysts: Certain metal catalysts, like copper, can facilitate decarboxylation under specific conditions.[4] If using a metal-catalyzed synthesis, optimization of the catalyst system and conditions is crucial. Solid-state heating of the carboxylic acid has also been shown to lead to the decarboxylated product.[3]
Q4: Besides regioisomers and decarboxylation, what other side products should I be aware of?
Other potential side products include:
-
N-Arylhydrazones: In syntheses involving arylhydrazines and diketoesters, N-arylhydrazones can form as byproducts.[1]
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leaving acyclic intermediates.
-
Ring-Opened Products: In the presence of a strong base, deprotonation at C3 can sometimes lead to ring opening.[7]
-
Starting Material Self-Condensation: The 1,3-dicarbonyl starting material may undergo self-condensation under certain basic conditions.
Troubleshooting Guide
Problem 1: Low Yield and Complex Crude Product Mixture
Initial Assessment: Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the major components. Compare the spectra to known standards of starting materials, the desired product, and potential side products like the regioisomer.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Problem 2: Formation of Regioisomeric Byproducts
The formation of pyrazole-3-carboxylic acid alongside the desired 5-carboxylic acid isomer is a frequent issue.
Side Reaction Pathway: Regioisomer Formation
Caption: Competing pathways leading to regioisomers.
Quantitative Impact of Reaction Conditions on Regioselectivity
| Precursor | Hydrazine | Conditions | Isomer Ratio (5-COOH : 3-COOH) | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol, RT | ~50 : 50 | [2] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide, Acid | 98 : 2 | [2] |
| Acetylenic Ketone | Phenylhydrazine | Ethanol | ~60 : 40 | [2] |
Corrective Actions:
-
Solvent and Acidity: As shown in the table, switching from a neutral solvent like ethanol to an acidic medium in a polar aprotic solvent like N,N-dimethylacetamide can dramatically improve regioselectivity.[2]
-
Purification: If isomer formation cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. The different polarity of the isomers often allows for effective separation.
Problem 3: Product Loss Due to Decarboxylation
Side Reaction Pathway: Decarboxylation
Caption: Decarboxylation side reaction pathway.
Corrective Actions:
-
Saponification Conditions: If synthesizing the acid from its ester, use milder hydrolysis conditions. For example, use LiOH in a THF/water mixture at room temperature instead of NaOH or KOH at reflux.
-
Work-up Procedure: After acidification to precipitate the product, avoid heating the acidic aqueous mixture. Filter the product promptly and wash with cold water.
-
Purification: Use non-thermal purification methods where possible. If recrystallization is necessary, choose a solvent system with the lowest possible boiling point and minimize the heating time.
Key Experimental Protocols
General Protocol: Knorr Synthesis of Ethyl Pyrazole-5-carboxylates
This protocol describes a common method for synthesizing the pyrazole core, which can then be hydrolyzed to the carboxylic acid.
Main Synthesis Pathway
Caption: General experimental workflow.
Methodology:
-
Condensation: To a solution of a 1,3-diketoester (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.0-1.2 eq).[8]
-
Cyclization: Stir the mixture at room temperature or heat gently (e.g., 50-80°C) for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.[8]
-
Isolation of Ester: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude ethyl pyrazole-5-carboxylate can be purified by recrystallization or column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of NaOH (2-3 eq). Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify with cold HCl (e.g., 2M) to a pH of ~2-3.
-
Final Isolation: Collect the precipitated pyrazole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Analysis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid. The predicted data is compared with typical chemical shifts observed for related pyrazole and carboxylic acid derivatives, supported by experimental data from similar compounds. This document serves as a valuable resource for the characterization and quality control of this compound in research and development settings.
Predicted 1H NMR Data Summary
The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The expected multiplicity and integration for each signal are also provided.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H |
| NH | 10.0 - 12.0 | Broad Singlet | 1H |
| C4-CH3 | 2.0 - 2.5 | Singlet | 3H |
| C3-CH3 | 2.2 - 2.7 | Singlet | 3H |
Comparative Analysis
The predicted 1H NMR spectrum of this compound displays four distinct signals corresponding to the four different proton environments in the molecule.
-
Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the most downfield region of the spectrum, typically between 12.0 and 13.0 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and intermolecular hydrogen bonding.
-
Pyrazole NH Proton: The proton attached to the nitrogen atom of the pyrazole ring is also expected to be a broad singlet, appearing in the range of 10.0 to 12.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential tautomeric exchange.
-
Methyl Protons (C3-CH3 and C4-CH3): The two methyl groups at positions 3 and 4 of the pyrazole ring are predicted to appear as sharp singlets. The C4-CH3 protons are expected to resonate at a slightly more upfield position (2.0 - 2.5 ppm) compared to the C3-CH3 protons (2.2 - 2.7 ppm). This is because the C3 position is adjacent to the electronegative nitrogen atom and the carboxylic acid group, leading to a greater deshielding effect on the C3-methyl protons.
Experimental Protocol
The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the labile COOH and NH protons. DMSO-d6 is often a good choice as it can solubilize the compound and allows for the observation of exchangeable protons.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
- The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
- Standard acquisition parameters should be used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
3. Data Processing:
- The acquired Free Induction Decay (FID) should be Fourier transformed.
- The resulting spectrum should be phased and baseline corrected.
- The chemical shifts should be referenced to the TMS signal at 0 ppm.
- The signals should be integrated to determine the relative number of protons for each peak.
Visualizations
The following diagrams illustrate the molecular structure and proton environments of this compound.
A Comparative Guide to 13C NMR Spectral Data of Pyrazole Derivatives and Other Five-Membered Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) spectral data for pyrazole derivatives alongside other key five-membered nitrogen-containing heterocyclic compounds, namely imidazoles, 1,2,3-triazoles, 1,2,4-triazoles, and oxazoles. The objective is to offer a valuable resource for the structural elucidation and characterization of these important classes of compounds, which are frequently encountered in medicinal chemistry and materials science. All data is presented in a clear, tabular format for straightforward comparison, supplemented by a detailed experimental protocol for acquiring 13C NMR spectra.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of heterocyclic compounds are highly sensitive to the nature and position of substituents, as well as the electronic environment within the ring. The tables below summarize the approximate chemical shifts (δ in ppm) for the ring carbons of pyrazole and its common isomers and analogues in two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). These values serve as a baseline for understanding the spectral characteristics of these heterocycles.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Unsubstituted Five-Membered Nitrogen Heterocycles
| Compound | Carbon Atom | Chemical Shift in CDCl₃ (ppm) | Chemical Shift in DMSO-d₆ (ppm) |
| Pyrazole | C3/C5 | ~134.7 | ~135.1 |
| C4 | ~105.7 | ~104.9 | |
| Imidazole | C2 | ~135.9 | ~135.9 |
| C4/C5 | ~122.2 | ~122.2 | |
| 1,2,3-Triazole | C4/C5 | ~130.4 | Not readily available |
| 1,2,4-Triazole | C3/C5 | ~144.0 | ~144.0 |
| Oxazole | C2 | ~150.6 | Not readily available |
| C4 | ~125.5 | Not readily available | |
| C5 | ~138.1 | Not readily available |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrazole Derivatives in CDCl₃ [1]
| Substituent(s) | C3 | C4 | C5 |
| 3,5-dimethyl-1-phenyl | 148.1 | 106.4 | 138.4 |
| 1-(4-methoxyphenyl)-3,5-dimethyl | 148.0 | 105.9 | 139.1 |
| 3,5-diethyl-1-phenyl | 154.7 | 103.2 | 145.8 |
| 1-(4-chlorophenyl)-3,5-diethyl | 154.5 | 103.5 | 145.4 |
| 5-ethoxy-3-methyl-1-phenyl | 148.3 | 86.1 | 154.6 |
Table 3: 13C NMR Chemical Shifts (δ, ppm) of Selected Substituted Pyrazole Derivatives in DMSO-d₆ [2][3]
| Substituent(s) | C3 | C4 | C5 |
| 3-methyl-1-phenyl-5-(phenylthio) | 151.0 | 122.9 | 139.5 |
| 3-methyl-5-((4-fluorophenyl)thio)-1-phenyl | 151.0 | 122.9 | 139.5 |
| Unsubstituted Pyrazole | 135.1 | 104.9 | 135.1 |
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized procedure for obtaining high-quality 13C NMR spectra of pyrazole derivatives and other heterocyclic compounds.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Mass: Weigh approximately 10-50 mg of the compound directly into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Some deuterated solvents are available with TMS already added.
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be necessary.
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine spectra.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbons of interest) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, this can range from 128 to 1024 scans or more, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.
-
Temperature: Standard spectra are typically recorded at room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is obtained by applying a baseline correction algorithm.
-
Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the analysis of pyrazole derivatives and other heterocyclic compounds using 13C NMR spectroscopy.
Caption: General workflow for 13C NMR analysis.
References
Comparative FT-IR Spectroscopic Analysis of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar pyrazole-based carboxylic acids and theoretical studies to predict and interpret its FT-IR spectrum. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and quality control of pyrazole-containing compounds in drug development.
Predicted FT-IR Spectral Profile of this compound
The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of its key functional groups: the carboxylic acid, the pyrazole ring, and the methyl substituents. Based on data from related compounds, the following table summarizes the anticipated characteristic absorption bands.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound and Comparison with Related Compounds
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (Experimental, cm⁻¹) | 1H-pyrazole-3,5-dicarboxylic acid (Experimental, cm⁻¹) | General Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3400 - 2500 (broad) | ~3400 - 3200 (broad)[1] | - | 3300 - 2500 |
| C=O stretch | ~1700 - 1680 | - | 1674[2] | 1760 - 1690 | |
| C-O stretch | ~1300 - 1200 | ~1300 - 1000[1] | - | 1320 - 1210 | |
| O-H bend | ~1440 - 1395 | - | - | 1440 - 1395 | |
| Pyrazole Ring | N-H stretch | ~3200 - 3100 | - | - | 3500 - 3100 |
| C=N stretch | ~1560 | 1557[2] | - | 1610 - 1550 | |
| Ring stretching | ~1500 - 1400 | 1445, 1393[2] | - | 1500 - 1400 | |
| Methyl Groups | C-H asymm. stretch | ~2960 | - | - | 2975 - 2950 |
| C-H symm. stretch | ~2870 | - | - | 2885 - 2865 | |
| C-H asymm. bend | ~1460 | - | - | 1470 - 1435 | |
| C-H symm. bend | ~1375 | - | - | 1380 - 1370 | |
| Aromatic C-H | C-H stretch | ~3100 - 3000 | 3100 - 3000[1] | - | 3100 - 3000 |
Interpretation of the Expected Spectrum
The FT-IR spectrum of this compound is anticipated to show a very broad absorption band in the region of 3400-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding.[1] A strong, sharp peak is expected around 1700-1680 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.[2]
The pyrazole ring should exhibit several characteristic bands. An N-H stretching vibration is expected in the 3200-3100 cm⁻¹ region. The C=N stretching vibration will likely appear around 1560 cm⁻¹.[2] A series of bands between 1500 and 1400 cm⁻¹ can be attributed to the stretching vibrations of the pyrazole ring.[2]
The presence of the two methyl groups will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. The aromatic C-H stretching from the pyrazole ring is expected in the 3100-3000 cm⁻¹ range.[1]
Comparison with Alternative Compounds
-
3-(2-furyl)-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole-5-carboxylic acid core. Its spectrum shows a broad O-H stretch and aromatic C-H stretches similar to what is expected for the target molecule.[1] The primary difference would be the absence of methyl group signals and the presence of furan ring vibrations in the spectrum of the furyl-substituted compound.
-
1H-pyrazole-3,5-dicarboxylic acid: This molecule provides a good comparison for the carboxylic acid and pyrazole ring vibrations. The reported C=O stretch at 1674 cm⁻¹ is in the expected range.[2] However, the presence of a second carboxylic acid group and the absence of methyl groups will lead to significant differences in the overall spectral profile.
Experimental Protocol for FT-IR Analysis
A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:
Method: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have been allowed to stabilize.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is processed (e.g., baseline correction, smoothing) using the instrument's software. The absorbance is plotted against the wavenumber (cm⁻¹).
Workflow for FT-IR Spectroscopic Analysis
Caption: Workflow for FT-IR analysis.
This guide provides a foundational understanding of the expected FT-IR spectral features of this compound based on comparative data. Experimental verification is essential to confirm these predictions and to fully characterize this compound.
References
A Comparative Guide to LC-MS/MS Methods for the Quantification of Dimethyl-pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dimethyl-pyrazole (DMP) isomers is critical across various scientific disciplines, from pharmaceutical development, where they serve as key structural motifs in active pharmaceutical ingredients, to environmental analysis and food safety. This guide provides a comprehensive comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of various DMP isomers, alongside alternative analytical techniques. Detailed experimental protocols and quantitative performance data are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Method Performance Comparison
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for trace-level quantification of DMPs, especially in complex biological and environmental matrices.[1] This is evident when comparing its performance metrics with other common analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
| Parameter | LC-MS/MS | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 10.0 ng/mL | ~0.1 - 0.5 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 1250 ng/mL | ~0.3 - 1.5 µg/mL | ~5 µg/mL |
| Accuracy (% Recovery) | 94 - 107% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 7% | < 2% | < 5% |
Experimental Protocols
LC-MS/MS Method for 3,4-Dimethyl-1H-pyrazole (3,4-DMP)
This method, particularly suited for soil matrices, utilizes ion-pair chromatography to enhance the retention of the polar 3,4-DMP molecule.[2]
Sample Preparation (Soil Matrix) [2]
-
To 2g of soil, add a known amount of an internal standard (e.g., 3,4-DMP-¹⁵N₂).
-
Add 0.1 mL of 5 M NaOH and 5 mL of acetonitrile.
-
Vortex for 10 minutes and centrifuge.
-
To the supernatant, add an enhanced matrix removal (EMR) polish (e.g., NaCl/MgSO₄) to remove water.
-
Vortex for 1 minute and centrifuge.
-
Transfer the acetonitrile extract and evaporate to dryness under nitrogen.
-
Reconstitute the residue in methanol for LC-MS/MS analysis.
Chromatographic Conditions [2]
-
Column: Phenomenex Kinetex biphenyl (50 × 3 mm, 2.6 µm) or C18 (50 × 3 mm, 2.6 µm)
-
Mobile Phase A: 0.01% Perfluorooctanoic acid (PFOA) in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Gradient: Start with 20% B, increase to 80% B over 4 minutes, hold for 3.5 minutes, then return to initial conditions.
Mass Spectrometry Parameters [2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3,4-DMP Quantifier: m/z 97.4 → 56.2
-
3,4-DMP Qualifier: m/z 97.4 → 70.2
-
3,4-DMP-¹⁵N₂ (Internal Standard): m/z 99.2 → 57.2
-
General LC-MS/MS Method for Dimethyl-pyrazole Isomers in Biological Matrices (e.g., Plasma)
This protocol provides a general framework for the analysis of DMP isomers in biological fluids, which can be adapted based on the specific isomer and matrix.
Sample Preparation (Protein Precipitation) [3]
-
To 200 µL of plasma, add an appropriate internal standard.
-
Add 700 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Chromatographic Conditions (Typical)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry Parameters
-
Ionization Mode: ESI, Positive
-
Scan Type: MRM
-
MRM Transitions: To be optimized for each specific dimethyl-pyrazole isomer. It is recommended to select at least two transitions per analyte for quantification and confirmation.[4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and a relevant biological signaling pathway where dimethyl-pyrazole compounds may exert their effects.
A typical experimental workflow for the quantification of dimethyl-pyrazole compounds using LC-MS/MS.
Many pyrazole derivatives are known to be inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory processes and cancer signaling.[5][6]
Simplified COX-2 signaling pathway and the inhibitory action of dimethyl-pyrazole compounds.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological profile of these compounds is profoundly influenced by the arrangement of substituents on the pyrazole ring. This guide provides a comparative analysis of pyrazole isomers, focusing on how positional differences in substituent groups dictate their therapeutic potential, supported by quantitative data and experimental methodologies.
The Critical Role of Isomerism in Pyrazole's Biological Activity
Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4] The positions on the ring (N1, C3, C4, and C5) offer multiple sites for substitution. The specific placement of functional groups creates positional isomers that can exhibit dramatically different biological effects. Structure-activity relationship (SAR) studies consistently show that the cytotoxic, antimicrobial, and enzyme-inhibitory activities of pyrazole derivatives are highly dependent on the substitution patterns on the aryl rings and the pyrazole core itself.[5][6][7]
For instance, structural requirements for potent cannabinoid CB1 receptor antagonism include a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position.[5] This highlights the importance of precise isomeric configuration in achieving target specificity and potency.
Anticancer Activity: A Tale of Two Positions
The substitution pattern on the pyrazole ring is a key determinant of anticancer efficacy. Positional isomers, such as 3-aryl versus 5-aryl pyrazoles, often display distinct potencies and mechanisms of action by targeting various pathways, including cyclin-dependent kinases (CDKs) and growth factor receptors.[8][9]
A series of 3,5-diaryl substituted pyrazole derivatives were evaluated for their in vitro growth inhibition against human prostate cancer cell lines (PC3 and DU145).[9] Within this series, the positioning of a halogen atom on the phenyl ring at the 5-position significantly impacted cytotoxicity.
Comparative Anticancer Data of 3,5-Diaryl Pyrazole Isomers
| Compound ID | Substituent at C3-Phenyl | Substituent at C5-Phenyl | Cell Line | GI50 (µM) | Reference |
| 23 | 4-Cl | 4-F | PC3 | 1.83 | [9] |
| DU145 | 4.31 | [9] | |||
| 26 | 4-Cl | 2-Br | PC3 | 1.15 | [9] |
| DU145 | 1.95 | [9] | |||
| 28 | 4-Cl | 4-Br | PC3 | 2.15 | [9] |
| DU145 | 5.12 | [9] |
GI50: The concentration required to inhibit cell growth by 50%.
As shown in the table, the 2-bromo-substituted isomer (26 ) exhibited the most potent activity against both PC3 and DU145 prostate cancer cells.[9] This suggests that the placement of the bromine atom at the ortho position of the C5-phenyl ring is more favorable for anticancer activity than substitutions at the para position.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the pyrazole isomers is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells (e.g., PC3, DU145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours. A control group is treated with DMSO (the solvent) alone.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the control. The GI50 (or IC50) value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for comparing anticancer activity of pyrazole isomers using the MTT assay.
Antimicrobial Activity: The Influence of N-Substitution and Halogens
The antimicrobial properties of pyrazoles are also highly dependent on their isomeric structure. Modifications at the N1 position and the presence of specific substituents, such as halogens, can dramatically alter the spectrum and potency of activity against bacteria and fungi.[10][11]
In one study, a series of pyrazole derivatives were synthesized and tested against various microbial strains. The results demonstrated that the presence of electron-withdrawing groups and lipophilic chloro and bromo substituents enhanced antimicrobial activity.[10]
Comparative Antimicrobial Data (MIC) of Pyrazole Derivatives
| Compound Series | R Group (at C5 of pyrazole) | Test Organism | MIC (µg/mL) | Reference |
| 2c | 4-Chlorophenyl | Staphylococcus aureus | 62.5 | [10] |
| Candida albicans | 125 | [10] | ||
| 2d | 4-Bromophenyl | Staphylococcus aureus | 62.5 | [10] |
| Candida albicans | 125 | [10] | ||
| 2e | 4-Nitrophenyl | Staphylococcus aureus | 250 | [10] |
| Candida albicans | >250 | [10] | ||
| 4c | 4-Chlorophenyl | Staphylococcus aureus | 125 | [10] |
| Candida albicans | 250 | [10] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a compound that prevents visible growth of a microorganism.
The data indicates that isomers with chloro (2c , 4c ) and bromo (2d ) substituents are more potent against Staphylococcus aureus and Candida albicans compared to the nitro-substituted isomer (2e ).[10] The general trend of activity was observed as: Chloro/Bromo > Hydrogen > Methoxy > Nitro, suggesting that lipophilicity and electronegativity are key factors in the antimicrobial action of these isomers.[10]
Experimental Protocol: Agar Well-Diffusion Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial potency of the compounds.
-
Media Preparation: A standardized microbial inoculum (e.g., S. aureus, C. albicans) is uniformly spread onto the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Loading: A fixed volume of each pyrazole isomer, dissolved in a solvent like DMSO at various concentrations, is added to the wells. A well with only the solvent serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth is prevented). The diameter of these zones is measured.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a visible zone of inhibition.
Caption: Pyrazole isomers can inhibit CDK2, preventing Rb phosphorylation and leading to cell cycle arrest.
Conclusion
The evidence strongly indicates that the biological activity of pyrazole derivatives is not merely a function of the pyrazole core but is intricately tied to the isomeric configuration of its substituents. Positional changes of functional groups on the phenyl rings attached to the pyrazole scaffold can lead to significant differences in anticancer and antimicrobial potency. For drug development professionals, these findings underscore the necessity of synthesizing and evaluating a range of positional isomers to identify candidates with optimal efficacy and selectivity. Future research should continue to explore these structure-activity relationships to design next-generation pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Methods, Mechanisms, and Modern Approaches
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of pyrazole scaffolds is a critical task. This five-membered aromatic heterocycle is a cornerstone in a multitude of pharmaceuticals and agrochemicals. This guide provides an objective comparison of prominent pyrazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given application.
The synthesis of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of modern techniques that offer improved yields, shorter reaction times, and more environmentally benign processes. This comparison will focus on three classical and widely adopted methods: the Knorr pyrazole synthesis, synthesis from α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition reactions. Furthermore, we will explore the impact of microwave-assisted synthesis and green chemistry principles on these traditional methods.
Key Synthesis Methods at a Glance
A logical workflow for selecting a pyrazole synthesis method involves considering the availability of starting materials, desired substitution patterns, and the importance of factors like reaction time and environmental impact.
Caption: A flowchart illustrating the decision-making process for pyrazole synthesis.
Comparative Data of Pyrazole Synthesis Methods
The following table summarizes key quantitative data for the different synthesis methods, providing a basis for comparison. The data is compiled from various literature sources and represents typical outcomes.
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | 1 - 24 hours | 70 - 95% | High yields, readily available starting materials.[1][2] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[3][4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone, Hydrazine | 2 - 12 hours | 60 - 90% | Good yields, access to diverse substitution patterns.[5][6] | Can produce pyrazoline intermediates requiring a subsequent oxidation step.[7] |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | 0.5 - 8 hours | 80 - 99% | High atom economy, often catalyst-free and solvent-free, high yields.[8][9] | Requires synthesis of potentially unstable diazo compounds. |
| Microwave-Assisted Synthesis | Varies (applied to other methods) | 5 - 30 minutes | 85 - 98% | Drastically reduced reaction times, often improved yields and selectivity.[10][11] | Requires specialized microwave reactor equipment. |
| Green Synthesis Approaches | Varies (e.g., multicomponent reactions) | Varies | 75 - 95% | Environmentally friendly, use of non-toxic solvents (e.g., water), often one-pot procedures.[12][13][14] | Catalyst development and optimization may be required. |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
Methodology: This protocol is a classic example of the Knorr synthesis.
-
Reagents: Acetylacetone (1,3-dicarbonyl), Phenylhydrazine, Glacial Acetic Acid (catalyst), Ethanol (solvent).
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
To this solution, add acetylacetone (10 mmol) dropwise with stirring.
-
The reaction mixture is then refluxed for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from ethanol to yield the desired pyrazole.
-
Synthesis from α,β-Unsaturated Carbonyls: Synthesis of 3,5-diphenyl-1H-pyrazole
Methodology: This method involves the cyclocondensation of a chalcone with hydrazine.
-
Reagents: Chalcone (1,3-diphenyl-2-propen-1-one), Hydrazine hydrate, Ethanol (solvent).
-
Procedure:
-
Dissolve chalcone (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (20 mmol) to the solution.
-
The mixture is refluxed for 6 hours.
-
Upon cooling, a solid precipitate forms.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford the pyrazoline intermediate.
-
The pyrazoline is then oxidized to the pyrazole by heating in the presence of a suitable oxidizing agent (e.g., air, iodine) in a solvent like DMSO.
-
1,3-Dipolar Cycloaddition: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Methodology: This "green" synthesis is performed under solvent-free conditions.
-
Reagents: Ethyl diazoacetate, Phenylacetylene.
-
Procedure:
-
In a sealed tube, mix ethyl diazoacetate (10 mmol) and phenylacetylene (11 mmol).
-
The mixture is heated at 100 °C for 4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess phenylacetylene can be removed under vacuum.
-
The crude product is often pure enough for most applications, or it can be further purified by column chromatography.[9]
-
Microwave-Assisted Knorr Synthesis: Rapid Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
Methodology: This protocol demonstrates the acceleration of the Knorr synthesis using microwave irradiation.
-
Reagents: Acetylacetone, Phenylhydrazine, Glacial Acetic Acid (catalyst).
-
Procedure:
-
In a microwave-safe vessel, combine acetylacetone (10 mmol) and phenylhydrazine (10 mmol).
-
Add a single drop of glacial acetic acid.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at 120 °C for 10 minutes.
-
After cooling, the product is purified by recrystallization from ethanol.[11]
-
Signaling Pathways and Logical Relationships
The Knorr pyrazole synthesis proceeds through a series of well-defined steps, including condensation, cyclization, and dehydration. The potential for the formation of regioisomers arises when an unsymmetrical 1,3-dicarbonyl compound is used.
Caption: Mechanism of the Knorr pyrazole synthesis highlighting the potential for regioisomer formation.
Conclusion
The choice of a pyrazole synthesis method is a multifaceted decision that depends on the specific requirements of the target molecule and the overarching goals of the research. The classical Knorr synthesis and the reaction of α,β-unsaturated carbonyls remain robust and reliable methods with a broad substrate scope.[1][2] For syntheses where atom economy and environmental considerations are paramount, 1,3-dipolar cycloaddition offers a powerful and "green" alternative.[8][9] The application of microwave irradiation has been shown to significantly enhance the efficiency of traditional methods, making it a valuable tool for high-throughput synthesis and process optimization.[10][15] As the field of medicinal chemistry continues to demand novel and diverse pyrazole-containing compounds, a thorough understanding of these synthetic methodologies is essential for the modern researcher.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide for Purity Validation of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity validation of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid. The data and protocols presented herein are intended to assist researchers in selecting the most appropriate method for their specific analytical needs, ensuring the quality and reliability of this important chemical intermediate in drug discovery and development.
Introduction to Purity Validation
The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Regulatory agencies require robust and validated analytical methods to accurately quantify the purity and impurity profile of these compounds. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2] However, other methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration offer orthogonal approaches that can be valuable for comprehensive characterization and as primary methods for purity assignment.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. This technique separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. For acidic compounds like the target analyte, adjusting the mobile phase pH is crucial to ensure good peak shape and retention.[3][4]
Potential Impurities
During the synthesis of pyrazole derivatives, several impurities can arise, including unreacted starting materials, intermediates, and by-products from side reactions.[5][6] For this compound, potential impurities could include:
-
Starting materials (e.g., diketones, hydrazine derivatives).
-
Isomeric pyrazole structures.
-
Related pyrazole-carboxylic acids with different substitution patterns.
-
By-products from incomplete or side reactions.
Experimental Protocol: HPLC Method
A detailed protocol for the purity validation by HPLC is provided below. This method is designed to be robust and capable of separating the main component from its likely impurities.
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Analysis and Calculation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to check for system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Experimental Workflow Diagram
Caption: Workflow for HPLC purity validation.
Comparison with Alternative Methods
While HPLC is a powerful separation technique, orthogonal methods can provide complementary and confirmatory data on the purity of a substance. Here, we compare HPLC with Quantitative NMR (qNMR) and Acid-Base Titration.
| Parameter | HPLC (UV Detection) | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity | Signal intensity is directly proportional to the number of nuclei | Neutralization of an acid with a standard base |
| Primary Use | Purity and impurity profiling | Absolute purity/potency determination, structural confirmation | Assay of acidic functional groups |
| Selectivity | High (separates structurally similar impurities) | Moderate (distinguishes structurally different molecules) | Low (titrates all acidic protons) |
| Sensitivity | High (ppm level for impurities) | Lower than HPLC (typically >0.1%) | Low (typically >1%) |
| Accuracy | High (typically 98.0% - 102.0%) | Very High (can be a primary method, uncertainty <0.5%) | High (for high purity samples, uncertainty <1.0%) |
| Sample Throughput | Moderate (20-40 min per sample) | High (5-15 min per sample) | High (5-10 min per sample) |
| Destructive? | Yes | No | Yes |
| Reference Standard | Requires a high-purity reference standard of the same compound | Requires a certified internal standard (can be a different compound)[1][2] | Requires a standardized titrant (e.g., NaOH)[7][8] |
| Typical Purity Result | 99.85% | 99.7% | 99.9% |
Experimental Protocol: Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
-
Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of protons, typically with a long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard, P_IS = purity of the internal standard.
Experimental Protocol: Acid-Base Titration
Objective: To determine the purity of this compound by titrating its carboxylic acid group.
-
Titrant Standardization: Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh ~200 mg of the sample into a flask.
-
Dissolve the sample in a suitable solvent (e.g., 50 mL of neutralized ethanol or water).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent pink color).
-
Calculation: Calculate the purity based on the volume of titrant consumed:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte / m_sample) * 100
Where: V = volume of NaOH, M = molarity of NaOH, MW = molecular weight of the analyte, m = mass of the sample.
Signaling Pathway Context
Pyrazole derivatives are known to be pharmacologically active and are often investigated as inhibitors of various enzymes, such as kinases.[9] Understanding the purity of such a compound is crucial, as impurities could confound biological assay results or exhibit off-target effects. The diagram below illustrates a hypothetical signaling pathway where a pyrazole-based inhibitor might act.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ionsource.com [ionsource.com]
- 4. biotage.com [biotage.com]
- 5. jocpr.com [jocpr.com]
- 6. tsijournals.com [tsijournals.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Substituted Pyrazole-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of various substituted pyrazole-carboxylic acids, supported by experimental data from peer-reviewed literature. The information is intended to aid researchers in understanding the solid-state properties of this important class of molecules, which are frequently utilized as scaffolds in drug discovery.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of substituted pyrazole-carboxylic acids, offering a quantitative comparison of their solid-state structures.
Table 1: Crystallographic Data for Phenyl-Substituted Pyrazole-Carboxylic Acids
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₉N₃O₂ | Monoclinic | P2₁/n | 3.7937(5) | 21.613(3) | 11.1580(16) | 92.170(2) | 4 | [1][2] |
| 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₃ | Monoclinic | P2₁/c | 11.3333(3) | 7.1513(2) | 13.5654(4) | 108.998(1) | 4 | [3][4] |
| 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid | C₁₂H₁₂N₂O₂ | Triclinic | P-1 | 8.163(2) | 10.435(3) | 13.193(4) | 88.01(3) | 4 | [5][6] |
Table 2: Selected Bond Lengths and Torsion Angles (Å, °)
| Compound Name | C=O Bond Length (Å) | C-O Bond Length (Å) | Dihedral Angle (Pyrazole-Phenyl) (°) |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | 1.221(2) | 1.321(2) | 48.13(3) |
| 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | 1.255(2) | 1.316(2) | 52.34(7)[3][4] |
| 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid | 1.220(2) | 1.326(2) | 58.9(1) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of substituted pyrazole-carboxylic acids are crucial for reproducibility and further research. Below are generalized protocols based on established methods.
Synthesis and Crystallization
A common route for the synthesis of substituted pyrazole-carboxylic acids is the Knorr pyrazole synthesis, followed by hydrolysis if an ester is formed.
1. Synthesis of Pyrazole Carboxylate Ester:
-
Reaction Setup: A mixture of a β-ketoester (1.0 eq) and a substituted hydrazine (1.0-1.2 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.[7]
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the pyrazole carboxylate ester.
2. Hydrolysis to Carboxylic Acid:
-
Reaction Setup: The pyrazole carboxylate ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).[1]
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).[1]
-
Work-up and Purification: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
3. Crystallization for X-ray Diffraction:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified pyrazole-carboxylic acid in an appropriate solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents).[3][4]
X-ray Diffraction Analysis
The following outlines a general procedure for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
Visualizations
Experimental Workflow for X-ray Crystallography of Substituted Pyrazole-5-Carboxylic Acids
Caption: Generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of substituted pyrazole-5-carboxylic acids.
References
- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Inflammatory Potential of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-inflammatory drug discovery is continually evolving, with a significant focus on developing safer and more effective therapeutic agents. Pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating considerable promise in modulating inflammatory responses.[1][2][3] This guide provides a comparative analysis of novel pyrazole derivatives, benchmarking their performance against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is compiled from recent preclinical studies, offering a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: Beyond COX Inhibition
Historically, the anti-inflammatory action of pyrazole derivatives has been attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][4] This selectivity is a key advantage over traditional NSAIDs like ibuprofen and naproxen, which also inhibit COX-1, leading to gastrointestinal side effects.[1] The well-known drug Celecoxib, a pyrazole derivative, exemplifies this selective COX-2 inhibition.[1][4]
However, recent research reveals that the anti-inflammatory prowess of novel pyrazole compounds extends beyond COX-2 inhibition. Many new derivatives exhibit a multi-targeted approach by modulating other key inflammatory pathways:
-
NF-κB Suppression: Some pyrazole derivatives can inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is a critical regulator of pro-inflammatory gene expression.[1][5]
-
Cytokine Modulation: These compounds have been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][5][6]
-
Lipoxygenase (LOX) Inhibition: Certain pyrazole hybrids have demonstrated dual-target potential, inhibiting both COX and LOX pathways, thereby blocking the production of both prostaglandins and leukotrienes.[1]
This multi-faceted mechanism of action suggests that newer pyrazole derivatives could offer a broader and more potent anti-inflammatory effect.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Computational Docking Studies of Pyrazole Carboxylic Acid Derivatives in Recent Drug Discovery Research
A detailed examination of recent computational docking studies reveals the significant potential of pyrazole carboxylic acid derivatives as versatile scaffolds for designing potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative overview of key findings from recent research, focusing on their application as carbonic anhydrase inhibitors and anticancer agents.
Researchers are increasingly turning to computational docking to predict the binding affinities and interaction patterns of novel compounds, thereby accelerating the drug discovery process. Pyrazole carboxylic acid derivatives have emerged as a particularly promising class of molecules due to their synthetic accessibility and diverse biological activities. This comparative guide synthesizes data from recent studies to offer insights into their performance against different protein targets, detailing the experimental methodologies employed.
Performance Comparison of Pyrazole Carboxylic Acid Derivatives
The following table summarizes the quantitative data from two representative studies investigating the efficacy of pyrazole carboxylic acid derivatives against distinct biological targets: human carbonic anhydrase (hCA) isoenzymes and key proteins implicated in cancer pathways.
| Study Focus | Compound Series | Target Protein(s) | Key Performance Metric(s) | Range of Activity |
| Carbonic Anhydrase Inhibition | Pyrazole-carboxamides with sulfonamide moiety | hCA I & hCA II | Inhibition Constant (Kᵢ) | 0.063–3.368 µM (hCA I) 0.007–4.235 µM (hCA II)[1] |
| Anticancer Activity | N-substituted-4-pyrazole derivatives | BAX, Caspase-3, TNF-α | IC₅₀ & Binding Energy | IC₅₀: 1.54–2.44 µM (Caco-2 cells) Binding Energy: -6.50 to -8.20 kcal/mol[2] |
In-Depth Look at Experimental Protocols
The predictive power of computational docking is heavily reliant on the rigor of the experimental methodology. Below are the detailed protocols employed in the highlighted studies, providing a framework for reproducible and reliable in silico screening.
Study 1: Carbonic Anhydrase Inhibitors
Protein and Ligand Preparation: The crystal structures of human carbonic anhydrase I (hCA I) and II (hCA II) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and ligands, adding polar hydrogens, and assigning Kollman charges. The 3D structures of the pyrazole-carboxamide derivatives were built and optimized using computational chemistry software.
Molecular Docking Protocol: Molecular docking studies were performed to investigate the binding modes of the synthesized compounds into the active sites of hCA I and II. The docking process involved generating a grid box centered on the active site zinc ion. The specific docking software and scoring function used were not detailed in the available abstract but the study mentions the use of molecular dynamics simulations to validate the stability of the docking results.[1]
Validation: The docking protocol was validated by redocking the co-crystallized inhibitor into the active site of the respective enzyme and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.
Study 2: Anticancer Agents
Protein and Ligand Preparation: The three-dimensional crystal structures of BAX, caspase-3, and TNF-α were retrieved from the Protein Data Bank. The proteins were prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges. The synthesized N-substituted-4-pyrazole derivatives were sketched and their energy was minimized using a suitable force field.
Molecular Docking Protocol: The molecular docking simulations were carried out using AutoDock Vina.[2] A grid box was defined to encompass the active site of each target protein. The docking parameters were set to their default values, and the pose with the best binding affinity was selected for further analysis.
Validation: The reliability of the docking protocol was confirmed by redocking the native ligand into the active site of its corresponding protein and ensuring that the resulting pose was similar to the crystallographic conformation.
Visualizing the Computational Workflow
The following diagram illustrates a generalized workflow for the computational docking of pyrazole carboxylic acid derivatives, from initial setup to final analysis.
This guide highlights the utility of computational docking in the rational design of pyrazole carboxylic acid derivatives as potent inhibitors for diverse therapeutic targets. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid, a common building block in pharmaceutical research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. This compound is categorized as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: An impervious lab coat or clothing to prevent skin contact.[2]
-
Respiratory Protection: Use a suitable respirator, especially in poorly ventilated areas or when dust formation is possible.[2]
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible.[5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1]
Step 1: Collection and Storage of Waste
-
Carefully collect the waste material, including any contaminated lab supplies, into a designated and properly labeled hazardous waste container.
-
Store the waste container in a well-ventilated, secure area, away from incompatible materials such as strong bases, oxidizing agents, and acids.[5]
-
Keep the container tightly closed to prevent the release of dust or vapors.[1][6]
Step 2: Preparing for Disposal
-
For larger quantities, it is advised to dissolve or mix the material with a combustible solvent.[1] This facilitates complete combustion in a chemical incinerator.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on solvent selection and mixture ratios.
Step 3: Arranging for Professional Disposal
-
Dispose of the contents and the container through an approved waste disposal plant.[6]
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Ensure that the disposal process complies with all local, regional, and national regulations.[1][7]
Quantitative Data Summary
| Hazard Classification | Details |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] |
Emergency Procedures
In the event of accidental exposure or spillage, follow these first-aid measures:
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6] Remove and wash contaminated clothing before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6]
Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
